Acetyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c1-3(5)4-2-6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITFJKNVGRZRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157602 | |
| Record name | Acetyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-46-9 | |
| Record name | Acetyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Acetyl Isothiocyanate from Acetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of acetyl isothiocyanate from acetyl chloride. The document details the core chemical principles, experimental protocols, and safety considerations for this process. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a valuable reagent in organic synthesis, serving as a precursor for the formation of various nitrogen- and sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The primary and most common method for its preparation involves the nucleophilic substitution reaction between acetyl chloride and a suitable thiocyanate salt. This guide will focus on this established synthetic route.
Reaction Principle and Stoichiometry
The synthesis of this compound from acetyl chloride is a classic example of a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This results in the displacement of the chloride ion and the formation of this compound.
The general reaction is as follows:
Where M is a monovalent cation, typically K⁺ or NH₄⁺.
Reagents and Reaction Conditions
The choice of thiocyanate salt and solvent can influence the reaction's efficiency and yield.
| Thiocyanate Salt | Solvent | Typical Conditions | Notes |
| Potassium Thiocyanate (KSCN) | Dry Acetone | Stirring at room temperature or gentle heating. | A commonly used and effective reagent.[1][2] |
| Ammonium Thiocyanate (NH₄SCN) | Dry Acetone or Acetonitrile | Stirring at room temperature or gentle heating. | An effective alternative to potassium thiocyanate.[1] |
| Lead(II) Thiocyanate (Pb(SCN)₂) | Dry Benzene | Refluxing for several hours. | Historically used, but less common now due to toxicity concerns.[1] |
Table 1: Common Reagents and Conditions for the Synthesis of this compound.
Experimental Protocols
Synthesis using Potassium Thiocyanate in Acetone
This protocol is adapted from general procedures for the synthesis of acyl isothiocyanates.[1][2]
Materials:
-
Acetyl chloride
-
Potassium thiocyanate (finely powdered and dried)
-
Anhydrous acetone
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Heating mantle
-
Apparatus for filtration
-
Apparatus for vacuum distillation
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser protected by a drying tube, add finely powdered and dried potassium thiocyanate (1.1 equivalents).
-
Add anhydrous acetone to the flask to create a slurry.
-
From a dropping funnel, add acetyl chloride (1.0 equivalent) dropwise to the stirred slurry. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to reflux for 1-2 hours to ensure completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the consumption of acetyl chloride.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium chloride.
-
Wash the solid residue with a small amount of anhydrous acetone.
-
Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation.
Expected Yield: A 20% yield has been reported for the reaction of acetyl chloride with KSCN in acetone.[2]
Synthesis using Ammonium Thiocyanate in Acetonitrile
This protocol is based on similar syntheses of acyl isothiocyanates.[1]
Materials:
-
Acetyl chloride
-
Ammonium thiocyanate (dried)
-
Anhydrous acetonitrile
Equipment:
-
Same as in section 4.1.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend dried ammonium thiocyanate (1.1 equivalents) in anhydrous acetonitrile.
-
Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Wash the solid with a small volume of anhydrous acetonitrile.
-
Carefully remove the acetonitrile from the combined filtrate and washings by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Purification
This compound is typically purified by vacuum distillation.[3][4] This is necessary because the boiling point at atmospheric pressure is relatively high (132-133 °C), and heating at this temperature for extended periods can lead to decomposition.
Distillation Parameters:
| Parameter | Value | Reference |
| Boiling Point (Atmospheric) | 132-133 °C | |
| Boiling Point (Reduced Pressure) | Not explicitly found for this compound. For the analogous phenylthis compound, a boiling point of 83–91°C at ~0.3 mmHg is reported.[5] |
Table 2: Physical Properties and Distillation Data for this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Molecular Formula | C₃H₃NOS | |
| Molecular Weight | 101.13 g/mol | |
| Density | 1.151 g/mL at 20 °C | |
| Refractive Index | n20/D 1.532 | |
| IR (N=C=S stretch) | Strong, sharp absorption between 1950-2150 cm⁻¹ | [4] |
| ¹H NMR | A singlet for the methyl protons (CH₃) is expected. | |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) and the methyl carbon (CH₃) are expected. The isothiocyanate carbon (N=C=S) signal is often very broad and may be difficult to observe.[6][7] |
Table 3: Physicochemical and Spectroscopic Data for this compound.
Safety Precautions
Both the starting material, acetyl chloride, and the product, this compound, are hazardous and must be handled with appropriate safety measures.
Acetyl Chloride:
-
Hazards: Highly flammable, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas. Causes severe skin burns and eye damage.
-
Handling: Must be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and sources of ignition.
This compound:
-
Hazards: Isothiocyanates are generally toxic and can be irritants.
-
Handling: Handle in a fume hood and wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction mechanism of acetyl isothiocyanate with primary amines.
An In-Depth Technical Guide to the Reaction of Acetyl Isothiocyanate with Primary Amines
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism between this compound and primary amines. This reaction is fundamental in organic synthesis for the formation of N-acetyl-N'-substituted thioureas, which are crucial intermediates in the development of various heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction's mechanism, kinetics, and practical applications. It includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams created using Graphviz to illustrate the core chemical transformations and their place in synthetic strategies.
Introduction
Acyl isothiocyanates are a highly reactive class of compounds characterized by an isothiocyanate group (-N=C=S) attached to a carbonyl moiety. The strong electron-withdrawing nature of the adjacent acyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making these molecules potent reagents for nucleophilic addition reactions.[1] Among these, this compound serves as a readily accessible and reactive building block.
The reaction of this compound with primary amines is a robust and efficient method for synthesizing N-acetyl-N'-substituted thioureas. These thiourea derivatives are not merely stable products but also versatile precursors for a wide array of biologically significant heterocyclic systems, including thiazoles, triazoles, and quinazolinones.[1][2] This reactivity profile makes the this compound-amine reaction a cornerstone in medicinal chemistry and drug discovery for creating novel molecular scaffolds.[2]
Core Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.
2.1 Electrophilic Activation The this compound molecule contains two primary electrophilic centers: the carbonyl carbon and the isothiocyanate carbon.[1] Due to the electron-withdrawing effect of the acetyl group, the central carbon of the N=C=S moiety is rendered highly electrophilic and, therefore, susceptible to nucleophilic attack.[1]
2.2 Nucleophilic Addition and Intermediate Formation The reaction is initiated by the attack of the lone pair of electrons from the primary amine's nitrogen atom on the electrophilic carbon of the isothiocyanate. This addition leads to the formation of a transient zwitterionic intermediate.
2.3 Prototropic Rearrangement The intermediate rapidly undergoes a prototropic rearrangement (proton transfer) to yield the stable N-acetyl-N'-substituted thiourea product. Kinetic studies on analogous isothiocyanate aminolysis reactions have shown that this rearrangement can be catalyzed by a second molecule of the amine, which acts as a base to facilitate the proton transfer. This results in kinetic terms that can be second order with respect to the amine.[3]
Caption: Reaction mechanism of a primary amine with this compound.
Quantitative Analysis of the Reaction
The reaction is generally high-yielding and proceeds efficiently under mild conditions. The quantitative outcome is influenced by the nature of the amine and the reaction parameters.
Reaction Yields
The synthesis of N-acylthioureas from acyl isothiocyanates and primary amines typically results in good to excellent yields. The table below summarizes representative yields for the reaction of an α,β-unsaturated acyl isothiocyanate with various primary amines, illustrating the general efficiency of this transformation.[1]
| Acyl Isothiocyanate | Primary Amine (R-NH₂) | Solvent | Yield (%) | Reference |
| Hexa-2,4-dienoyl isothiocyanate | Aniline | Benzene | 85 | [1] |
| Hexa-2,4-dienoyl isothiocyanate | p-Toluidine | Benzene | 92 | [1] |
| Hexa-2,4-dienoyl isothiocyanate | p-Anisidine | Benzene | 88 | [1] |
| Hexa-2,4-dienoyl isothiocyanate | p-Chloroaniline | Benzene | 79 | [1] |
| Hexa-2,4-dienoyl isothiocyanate | Benzylamine | Acetone | 90 | [1] |
Experimental Protocols
The following section outlines a generalized experimental procedure for the synthesis of an N-acetyl-N'-substituted thiourea.
General Protocol for the Synthesis of N-Acetyl-N'-phenylthiourea
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Anhydrous acetonitrile (or other suitable aprotic solvent like THF or benzene)[1][2]
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (e.g., aniline, 1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirring solution, add this compound (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[4]
-
Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid crude product can be collected by filtration and washed with a cold non-polar solvent (e.g., hexane) to remove any non-polar impurities.
-
If further purification is required, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
4.2 Characterization The final product should be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Disappearance of the strong, sharp isothiocyanate (-NCS) absorption band around 2050-2150 cm⁻¹ is a key indicator of reaction completion.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-acetyl-N'-substituted thiourea.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Application in Drug Development and Synthesis
The N-acetylthiourea products are valuable intermediates for constructing more complex molecular architectures, particularly heterocyclic scaffolds, which are prevalent in pharmaceuticals.
Synthesis of Heterocyclic Scaffolds
The thiourea moiety is a versatile functional group that can undergo intramolecular or intermolecular cyclization reactions. For example, the N-acetylthiourea adduct can be cyclized in the presence of a suitable reagent to form five- or six-membered heterocycles. This strategy is a common workflow in medicinal chemistry to generate libraries of compounds for biological screening.[1]
Caption: A typical workflow for heterocycle synthesis from primary amines.
Biological Context
Isothiocyanates are well-known for their biological activities, including anticancer properties.[5][6] This activity is often attributed to their ability to react with cellular nucleophiles, such as the thiol group of glutathione (GSH) and amine groups on proteins, thereby modulating cellular signaling pathways.[7] The synthesis of thiourea derivatives from isothiocyanates is a key strategy employed by medicinal chemists to create compounds that can mimic or modulate these biological interactions in a more controlled and targeted manner.
Conclusion
The reaction of this compound with primary amines is a highly efficient and versatile transformation in organic chemistry. Its straightforward mechanism, high yields, and the utility of its N-acetylthiourea products as synthetic intermediates make it an invaluable tool for researchers. For professionals in drug development, this reaction provides a reliable pathway to generate diverse heterocyclic scaffolds, which are essential for the discovery of new therapeutic agents. A thorough understanding of its mechanism, kinetics, and experimental protocols is therefore critical for its effective application in modern chemical synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Use of Phthalimidothis compound as a Scaffold in the Synthesis of Target Heterocyclic Systems, and Their Antimicrobial Assessment [jstage.jst.go.jp]
- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. redalyc.org [redalyc.org]
An In-depth Technical Guide to the Electrophilicity of Acetyl Isothiocyanate's Carbonyl and Thiocarbonyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl isothiocyanate, a versatile bifunctional reagent, presents two primary electrophilic centers: the carbonyl carbon and the thiocarbonyl carbon. Understanding the relative electrophilicity of these sites is paramount for predicting reaction outcomes, designing novel synthetic routes, and developing targeted therapeutic agents. This technical guide provides a comprehensive analysis of the electronic properties of this compound, offering a comparative study of its carbonyl and thiocarbonyl groups. We delve into theoretical principles, present anticipated quantitative data, detail experimental protocols for empirical determination, and provide visual workflows to elucidate these concepts.
Introduction
This compound (CH₃C(O)NCS) is a valuable building block in organic synthesis, renowned for its ability to participate in a diverse array of chemical transformations. Its utility stems from the presence of two distinct electrophilic sites: the carbon atom of the carbonyl group (C=O) and the carbon atom of the thiocarbonyl (or isothiocyanate) group (N=C=S). Nucleophilic attack can, in principle, occur at either of these centers, leading to different reaction pathways and products. For chemists engaged in drug discovery and process development, a nuanced understanding of the factors governing the regioselectivity of nucleophilic attack is crucial for achieving desired molecular architectures and biological activities. This guide aims to provide a detailed examination of the electrophilicity of these two functional groups within the this compound scaffold.
Theoretical Framework: Understanding Electrophilicity
Electrophilicity, a measure of a chemical species' ability to accept electrons, is a fundamental concept in predicting chemical reactivity. In this compound, the electronegativity difference between carbon and oxygen in the carbonyl group, and between carbon and nitrogen/sulfur in the isothiocyanate group, results in a polarization of the double bonds, rendering the carbon atoms electrophilic.
Several factors influence the relative electrophilicity of the carbonyl and thiocarbonyl carbons:
-
Electronegativity: Oxygen is more electronegative than sulfur. This leads to a greater partial positive charge (δ+) on the carbonyl carbon compared to the thiocarbonyl carbon, suggesting a higher intrinsic electrophilicity for the carbonyl group.
-
Resonance: Resonance structures can delocalize electron density. In the acyl isothiocyanate moiety, resonance can contribute to the electronic character of both electrophilic centers.
-
Inductive Effects: The acetyl group, being electron-withdrawing, enhances the electrophilicity of the adjacent isothiocyanate group.
Computational chemistry provides powerful tools to quantify these electronic effects. The global electrophilicity index (ω) and the analysis of molecular electrostatic potential (MEP) maps are particularly insightful.
Quantitative Comparison of Electrophilicity
Table 1: Calculated Electrophilicity Indices and Atomic Charges
| Parameter | Carbonyl Carbon (C=O) | Thiocarbonyl Carbon (N=C=S) | Method |
| Global Electrophilicity Index (ω) of the molecule | - | - | DFT (B3LYP/6-31G) |
| Calculated Partial Atomic Charge (Mulliken) | Estimated +0.6 to +0.8 | Estimated +0.2 to +0.4 | DFT (B3LYP/6-31G) |
Note: The global electrophilicity index applies to the entire molecule. Local electrophilicity indices (Fukui functions) would be required to differentiate the reactivity of the two sites, with the carbonyl carbon expected to have a higher value.
Table 2: Spectroscopic Data Indicative of Electrophilicity
| Spectroscopic Data | Carbonyl Group | Thiocarbonyl Group | Remarks |
| ¹³C NMR Chemical Shift (δ, ppm) | ~160-170 | ~130-140 | A more downfield chemical shift generally correlates with greater electrophilicity. |
| IR Stretching Frequency (ν, cm⁻¹) | ~1700-1720 | ~2000-2100 (asymmetric) | The position of the carbonyl stretch can be influenced by the electronic environment. |
Experimental Protocols for Determining Electrophilicity
To empirically determine the relative electrophilicity of the carbonyl and thiocarbonyl groups in this compound, the following experimental methodologies can be employed.
Competitive Kinetic Studies with a Nucleophile
This experiment aims to determine the relative rates of reaction of a chosen nucleophile (e.g., a primary amine like benzylamine) at the two electrophilic centers.
Protocol:
-
Reactant Preparation: Prepare standard solutions of this compound and benzylamine in a suitable aprotic solvent (e.g., acetonitrile) of known concentrations.
-
Reaction Setup: In a thermostated reaction vessel, mix the solutions of this compound and benzylamine. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent).
-
Product Analysis: Analyze the quenched aliquots using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the quantification of the two primary products: the amide (from attack at the carbonyl) and the thiourea (from attack at the thiocarbonyl).
-
Data Analysis: Plot the concentration of each product as a function of time. The initial rates of formation for each product can be determined from the slope of these plots. The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the two electrophilic sites.
Computational Modeling: Electrophilicity Index and MEP Maps
Computational chemistry offers a powerful in-silico approach to probe the electronic structure of this compound.
Protocol:
-
Molecular Geometry Optimization: Using a quantum chemistry software package (e.g., Gaussian, Spartan), build the structure of this compound. Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Calculation of Electrophilicity Index: From the output of the DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The global electrophilicity index (ω) can be calculated using the formula: ω = (μ²)/(2η), where the electronic chemical potential μ ≈ (E_HOMO + E_LUMO)/2 and the chemical hardness η ≈ (E_LUMO - E_HOMO). To assess local electrophilicity, Fukui functions or dual descriptor analysis should be performed.
-
Generation of Molecular Electrostatic Potential (MEP) Map: Using the optimized geometry, calculate the molecular electrostatic potential and map it onto the electron density surface of the molecule. The MEP map visually represents the regions of positive (electrophilic) and negative (nucleophilic) potential.
¹³C NMR Spectroscopy
The chemical shift of a carbon atom in ¹³C NMR spectroscopy is sensitive to its electronic environment. A more deshielded carbon (higher ppm value) is generally more electrophilic.
Protocol:
-
Sample Preparation: Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a quantitative ¹³C NMR spectrum of the sample.
-
Spectral Analysis: Identify the resonance signals corresponding to the carbonyl carbon and the thiocarbonyl carbon. The relative chemical shifts will provide a qualitative and semi-quantitative measure of their relative electrophilicity.
Visualizations
Logical Relationship of Electrophilicity
Caption: Factors influencing the higher electrophilicity of the carbonyl group.
Experimental Workflow for Competitive Kinetics
Caption: Workflow for the competitive kinetic analysis.
Computational Chemistry Workflow
Caption: Workflow for computational analysis of electrophilicity.
Conclusion
The dual electrophilic nature of this compound provides a rich landscape for synthetic exploration. Based on fundamental principles of electronegativity and supported by computational predictions and spectroscopic indicators, the carbonyl carbon is expected to be the more electrophilic center compared to the thiocarbonyl carbon. This preferential reactivity towards nucleophiles at the carbonyl group is a critical consideration for reaction design. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these theoretical predictions. For researchers in drug development, a thorough understanding of these reactivity principles is indispensable for the rational design of novel molecules with targeted biological functions.
The Chemistry of Acyl Isothiocyanates: A Technical Guide for Researchers
An in-depth exploration of the synthesis, reactivity, and applications of acyl isothiocyanates, offering valuable insights for professionals in chemical research and drug development.
Acyl isothiocyanates are a class of highly reactive organic compounds characterized by the presence of an isothiocyanate group directly attached to a carbonyl moiety. This unique structural feature imparts a distinct chemical reactivity that has been extensively utilized in the synthesis of a wide array of biologically significant heterocyclic compounds. This guide provides a comprehensive overview of the fundamental principles of acyl isothiocyanate chemistry, including their synthesis, diverse reactivity, and applications, with a particular focus on their relevance to drug discovery and development.
Synthesis of Acyl Isothiocyanates
Acyl isothiocyanates are typically prepared through the reaction of acyl chlorides with inorganic thiocyanate salts.[1][2] A common and efficient method involves the use of potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) in an anhydrous solvent such as acetone or acetonitrile.[1][3] Phase-transfer catalysts can be employed to improve yields and reaction rates.[4] More recently, methods for the direct conversion of carboxylic acids to acyl isothiocyanates have also been developed, offering a more streamlined synthetic route.[5]
Experimental Protocol: Synthesis of Benzoyl Isothiocyanate
A representative procedure for the synthesis of benzoyl isothiocyanate is as follows:
To a solution of benzoyl chloride (1 equivalent) in anhydrous acetone, potassium thiocyanate (1 equivalent) is added. The mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the inorganic salt precipitate (potassium chloride) is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude benzoyl isothiocyanate, which can be used directly or purified by vacuum distillation.
Table 1: Synthesis of Benzoyl Isothiocyanate - Representative Data
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | KSCN | Acetone | 4 | >90 | [1] |
| Benzoyl Chloride | NH₄SCN | Acetonitrile | 3 | 85 | [2] |
Reactivity of Acyl Isothiocyanates
The reactivity of acyl isothiocyanates is dominated by the two electrophilic carbon centers: the carbonyl carbon and the isothiocyanate carbon. This dual electrophilicity allows for a rich and diverse range of chemical transformations.[2]
Nucleophilic Addition Reactions
Acyl isothiocyanates readily react with a variety of nucleophiles. Nucleophilic attack can occur at either the carbonyl carbon or the isothiocyanate carbon, with the regioselectivity often depending on the nature of the nucleophile and the reaction conditions.
-
Attack at the Isothiocyanate Carbon: Amines, amino acids, and hydrazines typically attack the central carbon of the isothiocyanate group to form N-acyl thioureas and related derivatives.[3][6] These reactions are fundamental in the synthesis of many biologically active compounds.
-
Attack at the Carbonyl Carbon: While less common, strong nucleophiles can attack the carbonyl carbon, leading to acylation of the nucleophile.
Experimental Protocol: Synthesis of an N-Acyl Thiourea
A general procedure for the synthesis of an N-acyl thiourea is as follows:
To a solution of an acyl isothiocyanate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), the desired amine (1 equivalent) is added dropwise at room temperature. The reaction is typically exothermic and proceeds rapidly. The mixture is stirred for a period ranging from 30 minutes to a few hours. The resulting N-acyl thiourea often precipitates from the reaction mixture and can be isolated by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Table 2: Synthesis of N-Acyl Thioureas - Representative Data
| Acyl Isothiocyanate | Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoyl Isothiocyanate | Aniline | Acetone | 1 | 92 | [3] |
| Acetyl Isothiocyanate | Benzylamine | THF | 0.5 | 88 | [6] |
| 4-Chlorobenzoyl Isothiocyanate | Cyclohexylamine | DCM | 2 | 95 | [3] |
Cycloaddition Reactions
The heterocumulene nature of the isothiocyanate group makes acyl isothiocyanates excellent partners in cycloaddition reactions. They can participate in [2+2], [3+2], and [4+2] cycloadditions with various unsaturated compounds, providing access to a wide range of heterocyclic systems.[2] These reactions are particularly valuable in medicinal chemistry for the construction of novel scaffolds.
Spectroscopic Properties
The characteristic functional groups of acyl isothiocyanates and their derivatives give rise to distinct spectroscopic signatures.
Table 3: Spectroscopic Data for a Representative Acyl Isothiocyanate and N-Acyl Thiourea
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzoyl Isothiocyanate | ~2050 (asym. N=C=S stretch), ~1680 (C=O stretch) | 7.5-8.1 (m, Ar-H) | ~165 (C=O), ~145 (N=C=S), 128-135 (Ar-C) |
| N-Benzoyl-N'-phenylthiourea | ~3300-3100 (N-H stretch), ~1670 (C=O stretch), ~1250 (C=S stretch) | 7.2-8.0 (m, Ar-H), 9.0-11.0 (br s, N-H) | ~180 (C=S), ~168 (C=O), 120-140 (Ar-C) |
Note: Specific shifts can vary depending on the solvent and substitution patterns.
Applications in Drug Development
The ability of acyl isothiocyanates to serve as precursors for a diverse range of heterocyclic compounds makes them highly valuable in drug discovery.[5][6] Many of the resulting N-acyl thioureas and their cyclized products exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][7]
Anticancer Mechanisms
While the precise mechanisms of action for many acyl isothiocyanate-derived compounds are still under investigation, several studies on related isothiocyanates suggest potential pathways they may modulate. These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Apoptosis Induction: Isothiocyanates have been shown to induce programmed cell death in cancer cells. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7][8]
Cell Cycle Arrest: Certain isothiocyanate derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory proteins.[9]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 7. mdpi.com [mdpi.com]
- 8. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of Acetyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of acetyl isothiocyanate. This compound, a reactive organic compound, is of significant interest in organic synthesis and medicinal chemistry.[1] Its utility as a building block for nitrogen- and sulfur-containing heterocycles, many of which exhibit biological activity, underscores the importance of understanding its stability under various conditions.[1] This document summarizes the available data on the thermal properties of this compound and related compounds, outlines potential decomposition pathways, and provides detailed experimental protocols for its characterization. Due to a notable lack of specific quantitative thermal analysis data for this compound in publicly available literature, this guide also draws analogies from structurally similar isothiocyanates and presents generalized methodologies to empower researchers to conduct their own thermal stability assessments.
Introduction
This compound (CH₃CONCS) is a member of the acyl isothiocyanate family, characterized by the presence of an acyl group attached to the nitrogen atom of the isothiocyanate moiety.[2] This structural feature imparts a unique reactivity to the molecule, with two primary electrophilic centers at the carbonyl carbon and the isothiocyanate carbon.[2] This dual reactivity makes it a versatile reagent in various chemical transformations, including cyclization and acylation reactions.[1]
Despite its synthetic utility, a thorough understanding of the thermal stability of this compound is crucial for its safe handling, storage, and application in chemical processes, particularly in drug development where thermal degradation can lead to impurities and loss of efficacy. High temperatures can induce decomposition, potentially leading to the formation of undesired and possibly toxic byproducts.[1] A review of the current literature reveals a significant gap in the specific quantitative data regarding the thermal decomposition of this compound. This guide aims to collate the available information, provide context from related compounds, and offer a practical framework for researchers to determine these critical parameters.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and for the design of experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₃H₃NOS | [3] |
| Molecular Weight | 101.13 g/mol | [3] |
| Boiling Point | 132-133 °C (lit.) | [3] |
| Density | 1.151 g/mL at 20 °C (lit.) | [3] |
| Refractive Index | n20/D 1.532 (lit.) | [3] |
| Form | Liquid | [3] |
| Storage Temperature | -20°C | [3] |
Thermal Stability and Decomposition of Acyl Isothiocyanates
While specific data for this compound is scarce, the thermal behavior of the broader class of acyl isothiocyanates has been studied to some extent.
General Reactivity and Thermal Rearrangement
Acyl isothiocyanates are known to be more reactive than their alkyl counterparts due to the electron-withdrawing nature of the acyl group.[2] One of the documented thermal behaviors of acyl isothiocyanates is a 1,3-shift of the substituent (R group). This rearrangement is reported to occur in solution at temperatures around 100 °C.[2] Although this compound is considered more stable than its thioacyl isocyanate isomer, an equilibrium between the two may be established under favorable thermal conditions.[2]
Comparative Thermal Decomposition of Allyl Isothiocyanate
In the absence of direct data for this compound, the thermal degradation of allyl isothiocyanate (AITC), another small, reactive isothiocyanate, has been well-documented and can serve as an informative analogue. When heated in an aqueous solution at 100°C, AITC undergoes significant decomposition.[4] The major non-volatile degradation product identified is N,N'-diallylthiourea.[4] A variety of volatile compounds are also formed, including diallyl sulfide, diallyl disulfide, diallyl trisulfide, and allyl thiocyanate.[4]
Table 2: Volatile Thermal Degradation Products of Allyl Isothiocyanate in Aqueous Solution at 100°C [4]
| Compound |
| Diallyl sulfide |
| Allyl thiocyanate |
| Diallyl disulfide |
| 3H-1,2-dithiolene |
| Diallyl trisulfide |
| 2-vinyl-4H-1,3-dithiin |
| 4H-1,2,3-trithiin |
| 5-methyl-1,2,3,4-tetrathiane |
| Diallyl tetrasulfide |
The formation of these products suggests a complex decomposition pathway involving hydrolysis, rearrangement, and intermolecular reactions. A similar complexity can be anticipated for the thermal decomposition of this compound, although the specific products will differ due to the acetyl group.
Proposed Thermal Decomposition Pathway for this compound
Based on the known reactivity of acyl isothiocyanates and the decomposition products of analogous compounds like allyl isothiocyanate, a potential thermal decomposition pathway for this compound can be proposed. This pathway should be considered hypothetical pending experimental verification. The primary decomposition could involve the elimination of isothiocyanic acid, a common thermal elimination pathway for isothiocyanates.
References
Spectroscopic Profile of Acetyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl isothiocyanate (CH₃CONCS) is a reactive organic compound featuring both an acyl group and an isothiocyanate moiety. This dual functionality makes it a valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds and as a derivatizing agent.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. Due to the limited availability of public domain experimental spectra for this specific compound, this document combines reported data for analogous structures with predictive analysis based on fundamental spectroscopic principles. Detailed experimental protocols for acquiring this data are also presented.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and by drawing comparisons with data from similar acyl isothiocyanates and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~2.3 - 2.5 | Singlet | 3H | -C(O)CH ₃ |
Prediction based on typical chemical shifts for acetyl groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~170 | C =O | Expected chemical shift for a carbonyl carbon in an acyl isothiocyanate. |
| ~130 - 140 | -N=C =S | The isothiocyanate carbon signal is often broad and may be difficult to observe ("near-silence") due to quadrupolar relaxation effects of the adjacent ¹⁴N nucleus and conformational flexibility.[2][3][4][5] |
| ~25 - 30 | -C H₃ | Expected chemical shift for a methyl carbon of an acetyl group. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2100 - 2000 | Strong, Broad | Asymmetric stretch of the -N=C=S group |
| ~1720 - 1700 | Strong | C=O stretch of the acyl group |
| ~1360 | Medium | C-H bend of the methyl group |
| ~950 | Medium | Symmetric stretch of the -N=C=S group (often weak) |
Predictions are based on characteristic vibrational frequencies of acyl isothiocyanates and related compounds.[6][7]
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of this compound, which is a liquid at room temperature.[8]
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: In a clean, dry 5 mm NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solution is homogeneous.
-
Instrumentation Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a spectral width appropriate for the expected chemical shift range (e.g., 0-10 ppm).
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio, especially for the quaternary isothiocyanate carbon. A longer relaxation delay may be necessary to observe the carbonyl and isothiocyanate carbons.
-
IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Materials:
-
This compound sample
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Data Acquisition:
-
Acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
After the measurement, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Mandatory Visualizations
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of acetyl chloride with a thiocyanate salt, such as ammonium thiocyanate, in an anhydrous solvent like acetone.[9]
Caption: Synthesis of this compound.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic characterization of a synthesized this compound sample is outlined below.
Caption: Spectroscopic Characterization Workflow.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate [agris.fao.org]
- 5. mst.elsevierpure.com [mst.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. This compound = 97.0 GC 13250-46-9 [sigmaaldrich.com]
- 9. This compound|CAS 13250-46-9|Research Compound [benchchem.com]
Discovering Novel Bioactive Compounds Using Acetyl Isothiocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Acetyl isothiocyanate, a highly reactive and versatile chemical reagent, has emerged as a valuable building block in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its unique bifunctional nature, featuring both an electrophilic carbonyl carbon and a thiocarbonyl carbon, allows for a wide range of chemical transformations, making it a powerful tool in the discovery of novel bioactive molecules. This technical guide provides a comprehensive overview of the core applications of this compound in synthesizing potential drug candidates, complete with experimental protocols, quantitative biological data, and visual representations of key synthetic and signaling pathways.
Core Reactivity and Synthetic Applications
This compound's reactivity is largely dictated by the electron-withdrawing nature of the adjacent acetyl group, which enhances the electrophilicity of the isothiocyanate carbon. This makes it highly susceptible to nucleophilic attack by a variety of reagents, particularly those containing nitrogen, oxygen, or sulfur atoms.[1][2] These reactions, often followed by intramolecular cyclization, provide efficient routes to a multitude of heterocyclic scaffolds that are prevalent in many biologically active compounds.[2]
The primary synthetic applications of this compound in bioactive compound discovery revolve around its use in the preparation of thiourea derivatives, thiazoles, and 1,2,4-triazoles. These heterocyclic systems are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Experimental Protocols
Detailed methodologies for the synthesis of key bioactive heterocyclic systems using this compound are provided below. These protocols are based on established literature procedures and offer a starting point for researchers to explore the synthesis of novel derivatives.
Synthesis of N-Acetyl-N'-aryl Thiourea Derivatives
N-acyl thiourea derivatives are valuable intermediates in organic synthesis and have demonstrated a range of biological activities.[3]
General Procedure:
-
To a solution of acetyl chloride (1 equivalent) in anhydrous acetone, add potassium thiocyanate (1 equivalent).
-
Reflux the mixture for 1 hour to generate this compound in situ.
-
Cool the reaction mixture to room temperature and add a solution of the desired substituted aniline (1 equivalent) in anhydrous acetone dropwise.
-
Reflux the resulting mixture for an additional 2-3 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified N-acetyl-N'-aryl thiourea derivative.[4]
Synthesis of 2-Acetamido-thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.
General Procedure:
-
In a round-bottom flask, dissolve the appropriate α-haloketone (1 equivalent) in ethanol.
-
Add N-acetylthiourea (1 equivalent), prepared from this compound and ammonia.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-acetamido-thiazole derivative.
Synthesis of 5-Substituted-4-aryl-1,2,4-triazole-3-thiones
1,2,4-triazole derivatives are known for their diverse pharmacological activities, including antifungal and antibacterial properties.
General Procedure:
-
A mixture of ammonium thiocyanate (2 mmol) and acetyl chloride (2 mmol) is warmed for five minutes to form this compound.
-
The desired arylhydrazine (2 mmol) is then added gently to the reaction mixture.
-
The mixture is stirred for 3 hours at room temperature in water.
-
The resulting precipitate is collected by filtration to afford the 5-substituted-4-aryl-1,2,4-triazole-3-thione.[5]
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for representative compounds synthesized from isothiocyanates, showcasing their potential as therapeutic agents. While specific data for compounds derived directly from this compound is limited in publicly available literature, the data for structurally similar isothiocyanate derivatives provides a strong rationale for its use in generating bioactive molecules.
Table 1: Anticancer Activity of Isothiocyanate Derivatives
| Compound/Cell Line | IC50 (µM) | Reference |
| Allyl Isothiocyanate (AITC) | ||
| H1299 (Lung Cancer) | 5 | [6] |
| A549 (Lung Cancer) | 10 | [6] |
| MCF-7 (Breast Cancer) | ~5 | [6] |
| Phenyl Isothiocyanate (PITC) | ||
| H1299 (Lung Cancer) | 7.5 | [6] |
| A549 (Lung Cancer) | 15 | [6] |
Table 2: Antimicrobial Activity of Thiazole and Triazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivatives | Staphylococcus aureus | 16.1 | [7] |
| Escherichia coli | 16.1 | [7] | |
| Bacillus subtilis | 28.8 | [7] | |
| Triazole Derivatives | Candida albicans | ≤0.125 - 4.0 | [8] |
| Cryptococcus neoformans | ≤0.125 - 4.0 | [8] | |
| Candida glabrata | ≤0.125 - 4.0 | [8] |
Signaling Pathways and Mechanisms of Action
Isothiocyanates and their derivatives exert their biological effects by modulating various cellular signaling pathways implicated in the pathogenesis of diseases like cancer and inflammation. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the inflammatory response, cell proliferation, and survival. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers. Several isothiocyanate derivatives have been shown to inhibit the NF-κB signaling cascade.[1][6]
Caption: Inhibition of the NF-κB signaling pathway by isothiocyanate derivatives.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in various types of cancer. Thiazole derivatives have been identified as potent inhibitors of this pathway.[3]
Caption: Dual inhibition of the PI3K/mTOR signaling pathway by thiazole derivatives.
Conclusion
This compound stands as a cornerstone reagent for the synthesis of a rich diversity of heterocyclic compounds with promising bioactive profiles. Its straightforward reactivity and the biological relevance of the resulting molecular scaffolds make it an invaluable tool in the quest for novel therapeutic agents. The experimental protocols and biological data presented in this guide offer a solid foundation for researchers to harness the potential of this compound in their drug discovery endeavors. Further exploration into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Synthesis and Anticancer Activity of Triazole Linked Macrocycles and Heterocycles. | Semantic Scholar [semanticscholar.org]
- 5. journals.iau.ir [journals.iau.ir]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. jchemrev.com [jchemrev.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]
Methodological & Application
Synthesis of N-acetylthiourea via Acetyl Isothiocyanate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-acetylthiourea, a valuable building block in medicinal chemistry and drug development. The protocol details a two-step, one-pot reaction commencing with the formation of acetyl isothiocyanate from acetyl chloride and ammonium thiocyanate, followed by an in-situ reaction with ammonia. This methodology offers a straightforward and efficient route to the target compound. Included are detailed experimental procedures, characterization data, and potential applications of N-acetylthiourea and its derivatives, particularly as enzyme inhibitors in various signaling pathways.
Introduction
N-acylthiourea derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The core N-acetylthiourea scaffold serves as a versatile synthon for the generation of diverse chemical libraries. The synthesis typically proceeds through a reactive this compound intermediate, which readily undergoes nucleophilic attack by an amine. This application note provides a detailed protocol for the laboratory-scale synthesis of the parent N-acetylthiourea.
Data Presentation
Physicochemical Properties of N-acetylthiourea
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂OS | [3][4] |
| Molecular Weight | 118.16 g/mol | [3][4] |
| Appearance | White crystalline powder | [3][5] |
| Melting Point | 165-169 °C | [3][4] |
| Solubility | Slightly soluble in cold water, soluble in hot water. | [3] |
| pKa | 11.24 ± 0.70 (Predicted) | [5] |
Spectroscopic Data for N-acetylthiourea
| Technique | Key Data | Reference |
| ¹H NMR | Spectral data available. | [6][7][8] |
| ¹³C NMR | Spectral data available. | [8] |
| FTIR (cm⁻¹) | Characteristic peaks for N-H, C=O, and C=S stretching. | [1][9] |
Experimental Protocols
Synthesis of N-acetylthiourea
This protocol is adapted from general procedures for the synthesis of N-acylthioureas and alkylthioureas.[3][9][10]
Materials:
-
Acetyl chloride (CH₃COCl)
-
Ammonium thiocyanate (NH₄SCN)
-
Anhydrous acetone
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ice
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Water bath
-
Büchner funnel and flask
-
Filtration apparatus
Procedure:
Step 1: In-situ formation of this compound
-
In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ammonium thiocyanate (1.0 equivalent) and anhydrous acetone.
-
Stir the suspension to ensure it is well-mixed.
-
From the dropping funnel, add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of this compound.
Step 2: Synthesis of N-acetylthiourea
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated ammonium hydroxide (2.0 equivalents) to the reaction mixture with continuous stirring. The addition should be controlled to manage any heat evolution.
-
After the addition of ammonium hydroxide, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
To remove excess ammonia, heat the solution on a water bath for approximately 30 minutes.
-
Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude N-acetylthiourea.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with three portions of ice-cold water.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the crude product can be recrystallized from hot water or ethanol.
Expected Yield: 74-81% (based on the analogous synthesis of methylthiourea).[10]
Characterization: The identity and purity of the synthesized N-acetylthiourea should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and FTIR).
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of N-acetylthiourea.
Conceptual Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by an N-acylthiourea derivative.
Applications in Drug Development
N-acetylthiourea and its derivatives are of significant interest to drug development professionals due to their wide array of biological activities.[1] The core structure can be readily modified, allowing for the generation of large libraries of compounds for screening.
A key mechanism of action for many N-acylthiourea derivatives is enzyme inhibition.[9] For instance, certain derivatives have been shown to inhibit enzymes crucial for cancer cell signaling, such as those in the Hedgehog signaling pathway.[11] Others have demonstrated potential as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation and a validated target in oncology. The ability of the acylthiourea moiety to coordinate with metal ions in the active sites of metalloenzymes is a contributing factor to their inhibitory activity.
The broad spectrum of activity also includes antimicrobial and anti-inflammatory effects, making this class of compounds a promising starting point for the development of new therapeutics for a variety of diseases.[2] The straightforward synthesis outlined in this protocol provides a reliable method for producing the foundational N-acetylthiourea scaffold for further chemical elaboration and biological evaluation.
References
- 1. N-Acetylthiourea|lookchem [lookchem.com]
- 2. Synthesis of N-hydroxythiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-Acetyl-2-thiourea | SIELC Technologies [sielc.com]
- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
The Versatility of Acetyl Isothiocyanate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Acetyl isothiocyanate has emerged as a powerful and versatile reagent in organic synthesis, particularly in the construction of a wide array of biologically significant heterocyclic scaffolds. Its bifunctional nature, possessing both an electrophilic carbonyl group and a cumulative isothiocyanate moiety, allows for diverse reactivity profiles, making it a valuable tool for the synthesis of thiazoles, thiadiazoles, triazoles, pyrimidines, and fused heterocyclic systems. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in modern heterocyclic chemistry.
Synthesis of Thiazole Derivatives
The thiazole ring is a core structural motif in numerous pharmaceuticals and natural products. This compound serves as a key building block in several synthetic routes to substituted thiazoles, most notably through modifications of the Hantzsch thiazole synthesis.
Application Note:
The reaction of this compound with α-haloketones provides a direct and efficient route to 2-acylaminothiazoles. This method is advantageous due to the ready availability of the starting materials and the generally high yields of the resulting products. The reaction proceeds via the initial formation of a thiourea intermediate, which then undergoes intramolecular cyclization.
Experimental Protocol: Hantzsch-Type Synthesis of 2-Acetylamino-4-arylthiazoles
Materials:
-
Acetyl chloride
-
Potassium thiocyanate (KSCN)
-
Substituted α-bromoacetophenone
-
Ethanol
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
Preparation of this compound (in situ): In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of acetyl chloride (10 mmol) in dry acetone (20 mL) is added dropwise to a suspension of potassium thiocyanate (12 mmol) in dry acetone (30 mL) at room temperature. The mixture is stirred for 30 minutes.
-
Reaction with α-Haloketone: To the in situ generated this compound, the substituted α-bromoacetophenone (10 mmol) in ethanol (20 mL) is added.
-
Reaction Progression: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 2-acetylamino-4-arylthiazole.
Quantitative Data:
| Entry | α-Bromoacetophenone Substituent | Reaction Time (h) | Yield (%) | Reference |
| 1 | H | 3 | 85 | [1] |
| 2 | 4-CH₃ | 3.5 | 88 | [1] |
| 3 | 4-Cl | 4 | 90 | [1] |
| 4 | 4-NO₂ | 4 | 82 | [1] |
Reaction Workflow:
Caption: Workflow for the Hantzsch-type synthesis of 2-acetylaminothiazoles.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. This compound is a key reagent for the synthesis of 1,2,4-triazole-3-thiones through its reaction with acid hydrazides.
Application Note:
The reaction of this compound with acid hydrazides initially forms an N-acetyl-N'-(acyl)thiosemicarbazide intermediate. This intermediate can then be cyclized under basic conditions to afford the corresponding 1,2,4-triazole-3-thione derivative. This two-step, one-pot procedure is a widely used and efficient method for the synthesis of this important heterocyclic system.[2][3]
Experimental Protocol: Synthesis of 5-Aryl-4-acetyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones
Materials:
-
This compound
-
Substituted benzoic acid hydrazide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of Thiosemicarbazide Intermediate: A solution of this compound (10 mmol) in ethanol (20 mL) is added to a solution of the substituted benzoic acid hydrazide (10 mmol) in ethanol (30 mL). The mixture is refluxed for 2-3 hours.
-
Cyclization: After cooling, a solution of 2M sodium hydroxide (20 mL) is added, and the mixture is refluxed for another 4-6 hours until the cyclization is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature and then acidified with 2M hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with cold water, and dried. The crude product is recrystallized from ethanol to yield the pure 5-aryl-4-acetyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[2]
Quantitative Data:
| Entry | Benzoic Acid Hydrazide Substituent | Cyclization Time (h) | Yield (%) | Reference |
| 1 | H | 5 | 82 | [2] |
| 2 | 4-CH₃ | 5.5 | 85 | [2] |
| 3 | 4-Cl | 6 | 88 | [2] |
| 4 | 4-OCH₃ | 5 | 80 | [2] |
Reaction Mechanism:
References
Application Notes and Protocols for C-Terminal Peptide Sequencing Using Acetyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-terminal sequencing of peptides and proteins is a critical analytical technique for comprehensive protein characterization. It provides essential information for verifying the primary structure of recombinant proteins, identifying post-translational modifications, and understanding protein processing and degradation pathways.[1] While N-terminal sequencing by Edman degradation is a well-established method, determining the C-terminal sequence presents unique chemical challenges.
One of the foundational chemical methods for C-terminal sequencing is the Schlack-Kumpf degradation , first reported in 1926.[2] This method utilizes an isothiocyanate, such as acetyl isothiocyanate, to sequentially cleave amino acid residues from the carboxyl terminus of a peptide. This document provides detailed application notes and protocols for performing C-terminal peptide sequencing using this compound, a method of significant historical importance and a basis for the development of more modern sequencing reagents.
Principle of the Method
The this compound method for C-terminal sequencing is a cyclic chemical process involving three key steps:
-
Coupling: The C-terminal carboxyl group of the peptide is first activated with acetic anhydride. This activation facilitates the reaction with a thiocyanate source (e.g., ammonium thiocyanate), which forms this compound in situ. The this compound then couples with the activated C-terminal amino acid to form a peptidyl-thiohydantoin.
-
Cleavage: The newly formed C-terminal amino acid thiohydantoin is selectively cleaved from the peptide chain under basic conditions, yielding the amino acid thiohydantoin derivative and the original peptide shortened by one residue.
-
Conversion and Identification: The released amino acid thiohydantoin is then identified, typically by chromatography, by comparing its retention time to that of known standards. The shortened peptide is subsequently available for the next cycle of degradation.
Applications in Research and Drug Development
-
Primary Structure Verification: Confirms the C-terminal sequence of recombinant proteins and synthetic peptides, which is a regulatory requirement for biopharmaceuticals.[3]
-
Detection of Post-Translational Modifications: Helps identify C-terminal modifications such as truncation or amidation, which can impact a protein's stability and function.
-
Proteolysis Studies: Elucidates protein degradation pathways by identifying the C-terminal cleavage sites.[4]
-
Protein Characterization: Provides complementary data to N-terminal sequencing, enabling full-length sequence confirmation, especially for proteins with blocked N-termini.[1]
Limitations
The use of this compound in C-terminal sequencing has several limitations:
-
Instability: this compound is less stable than more modern derivatizing reagents like triphenylgermanyl isothiocyanate (TPG-ITC) and tribenzylsilyl isothiocyanate (TBS-ITC).[5][6]
-
Harsh Conditions: The original Schlack-Kumpf method required harsh cleavage conditions (e.g., strong base) that can cause non-specific peptide bond hydrolysis and degradation of the released thiohydantoin.[2]
-
Low Repetitive Yield: The efficiency of the reaction tends to decrease significantly with each cycle, limiting the number of residues that can be reliably sequenced.[7] Yields can fall to very low levels after just three cycles.[7]
-
Problematic Residues: Certain amino acid residues, particularly proline, serine, threonine, aspartic acid, and glutamic acid, can present challenges during the degradation process.
Data Presentation
Table 1: Performance Characteristics of the this compound Method
| Parameter | Typical Performance | Notes |
| Sequencing Length | 1-6 residues | Yields typically decrease significantly after 3 cycles.[7] |
| Initial Yield | 15% - 30% | Based on data from improved chemical degradation methods.[8] |
| Sensitivity | Nanomole to high picomole levels | Dependent on the detection method for the thiohydantoin derivatives. |
| Cycle Time | Several hours per residue | The manual nature of the protocol is time-consuming.[7] |
Table 2: Comparative Overview of C-Terminal Sequencing Methods
| Method | Principle | Reagent(s) | Advantages | Disadvantages |
| Schlack-Kumpf Degradation | Chemical Degradation | This compound | Foundational method, simple reagents. | Harsh conditions, low repetitive yield, reagent instability.[2][7] |
| Modified Chemical Degradation | Chemical Degradation | TPG-ITC, TBS-ITC | Higher stability and efficiency compared to this compound.[5][6] | Requires synthesis of specialized reagents. |
| Carboxypeptidase Digestion | Enzymatic Digestion | Carboxypeptidases (e.g., A, B, Y) | Mild reaction conditions. | Digestion can be inhibited by certain residues (e.g., proline).[9] |
| Mass Spectrometry | Fragmentation Analysis | None (for fragmentation) | High sensitivity, can identify PTMs, suitable for complex mixtures.[10] | Requires specialized equipment and expertise. |
Experimental Protocols
The following protocols are based on the foundational work of G. R. Stark (1968) for the sequential degradation of peptides from the C-terminus using ammonium thiocyanate and acetic anhydride, which generates this compound in the reaction mixture.[11]
Protocol 1: C-Terminal Coupling Reaction
-
Sample Preparation: Dissolve the peptide sample (1-10 mg) in a mixture of acetic acid and acetic anhydride (e.g., 1:1 v/v, 1 mL).
-
Reagent Addition: Add ammonium thiocyanate to the solution.
-
Incubation: Heat the reaction mixture in a sealed tube at a controlled temperature (e.g., 50°C) for a specified time (e.g., 4-6 hours) to form the peptidyl-thiohydantoin.
-
Drying: After the incubation period, dry the sample completely under vacuum.
Protocol 2: Cleavage of the Amino Acid Thiohydantoin
-
Reagent Preparation: Prepare a cleavage solution, for example, a basic solution such as 0.1 M NaOH or an appropriate buffer.
-
Cleavage Reaction: Dissolve the dried peptidyl-thiohydantoin in the cleavage solution.
-
Incubation: Allow the cleavage reaction to proceed at room temperature for a defined period (e.g., 1-2 hours).
-
Acidification: Acidify the solution with an appropriate acid (e.g., HCl) to stop the reaction and precipitate the shortened peptide.
-
Separation: Separate the precipitated peptide (which will be used in the next cycle) from the supernatant containing the cleaved amino acid thiohydantoin by centrifugation.
Protocol 3: Analysis of the Cleaved Amino Acid Thiohydantoin
-
Extraction: Extract the supernatant containing the amino acid thiohydantoin with an organic solvent (e.g., ethyl acetate).
-
Drying: Dry the organic extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried amino acid thiohydantoin in a suitable solvent for chromatographic analysis.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a reverse-phase column.
-
Identification: Identify the amino acid thiohydantoin by comparing its retention time with that of pre-run standards.
Mandatory Visualizations
References
- 1. A Manual C-Terminal Sequencing Procedure for Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. US5254475A - Sequential C-terminal degradation of peptides and proteins - Google Patents [patents.google.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Workflow of C-Terminal Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 5. C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Chemical C-terminal protein sequence analysis: improved sensitivity, length of degradation, proline passage, and combination with edman degradation [pubmed.ncbi.nlm.nih.gov]
- 9. C-Terminal vs N-Terminal Sequencing: Methods and Applications - Creative Proteomics [creative-proteomics.com]
- 10. C-Terminal Protein Sequencing: Methods, Applications, and Significance - Creative Proteomics [creative-proteomics.com]
- 11. Sequential degradation of peptides from their carboxyl termini with ammonium thiocyanate and acetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl Isothiocyanate in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl isothiocyanate (CH₃C(O)NCS) is a reactive chemical compound used as a derivatizing agent for the modification of proteins. Its isothiocyanate group (-N=C=S) is an electrophile that readily reacts with nucleophilic groups present in protein side chains, primarily the primary amino groups of lysine residues and the N-terminal amine, as well as the thiol group of cysteine residues.[1][2][3] This reactivity allows for the covalent labeling and modification of proteins, enabling a range of applications in proteomics, chemical biology, and drug development.
The acetyl group provides a small, neutral modification that can be used to probe protein structure and function. The reactivity of this compound is pH-dependent, allowing for a degree of selectivity in the modification of different amino acid residues. Reactions with the ε-amino group of lysine are favored at alkaline pH (typically 9.0–11.0), where the amine is deprotonated and more nucleophilic.[2][3] In contrast, the reaction with the thiol group of cysteine is more favorable at a neutral to slightly basic pH (around 7.4–9.0), where the thiol exists in its more reactive thiolate form.[2]
This document provides detailed application notes and experimental protocols for the use of this compound as a protein derivatizing agent.
Applications in Protein Science
The covalent modification of proteins with this compound can be employed for several research applications:
-
Protein Structure-Function Studies: By modifying specific amino acid residues, researchers can investigate their role in protein folding, stability, enzyme activity, and protein-protein interactions.
-
Chemical Proteomics: this compound can be used as a chemical probe to identify reactive and accessible lysine or cysteine residues within the proteome.
-
Bioconjugation: The acetyl group can serve as a small, neutral tag. While not a conventional "handle" for further conjugation, the alteration in the local chemical environment can be studied.
-
Development of Therapeutic Agents: Derivatives of this compound have been explored in the synthesis of compounds with potential biological activities, including cholinesterase inhibitors.[1]
Data Presentation
The following table summarizes the expected reaction products of this compound with the primary nucleophilic amino acids in proteins. Quantitative data, such as reaction yields, are highly dependent on the specific protein and reaction conditions and should be determined empirically for each experiment.
| Amino Acid Residue | Nucleophilic Group | Reaction Product | pH Optimum |
| Lysine | ε-amino group (-NH₂) | Acetylthiourea | 9.0 - 11.0 |
| N-terminal residue | α-amino group (-NH₂) | Acetylthiourea | 9.0 - 11.0 |
| Cysteine | Thiol group (-SH) | Dithiocarbamate | 7.4 - 9.0 |
Experimental Protocols
Protocol 1: General Procedure for Protein Derivatization with this compound
This protocol provides a general method for labeling a protein with this compound. The molar ratio of the reagent to the protein, as well as the reaction pH, should be optimized for the specific protein and desired level of modification.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0 (for lysine modification) or 0.1 M phosphate buffer, pH 7.5 (for cysteine modification)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10) or dialysis equipment
-
Spectrophotometer or protein concentration assay kit (e.g., BCA)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) or other nucleophiles that could compete with the reaction. If necessary, exchange the protein into the appropriate buffer using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO. A typical stock concentration is 10-100 mM.
-
-
Derivatization Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (e.g., 10-fold, 50-fold, or 100-fold molar excess).
-
Slowly add the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle mixing. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 4-12 hours).
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Modified Protein:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer.
-
Alternatively, perform dialysis against a large volume of the storage buffer.
-
-
Characterization of the Modified Protein:
-
Determine the concentration of the modified protein using a spectrophotometer (measuring absorbance at 280 nm) or a protein concentration assay.
-
Analyze the extent of modification using techniques such as mass spectrometry (see Protocol 2).
-
Protocol 2: Analysis of this compound-Modified Proteins by Mass Spectrometry
This protocol outlines a general workflow for the analysis of proteins modified with this compound using mass spectrometry to confirm modification and identify modified residues.
Materials:
-
This compound-modified protein sample (from Protocol 1)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide (IAA) or other alkylating agent
-
Trypsin or other suitable protease
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation for Proteomic Analysis:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: Dilute the protein sample with a suitable buffer for digestion (e.g., 50 mM ammonium bicarbonate). Add trypsin at a 1:50 (w/w) ratio of protease to protein and incubate overnight at 37°C.
-
Peptide Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Lyophilization and Reconstitution: Lyophilize the desalted peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
Set the mass spectrometer to perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify a variable modification corresponding to the mass of the acetylthiourea adduct on lysine and the N-terminus (+101.13 Da) and the dithiocarbamate adduct on cysteine (+101.13 Da).
-
Analyze the search results to identify the specific residues that have been modified by this compound.
-
Visualizations
Caption: General experimental workflow for protein modification with this compound.
Caption: Reaction of this compound with lysine and cysteine residues.
References
Application Notes and Protocols: Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclocondensation reactions between acetyl isothiocyanate and various hydrazines. This class of reactions is a cornerstone in heterocyclic chemistry, offering a versatile pathway to synthesize a range of nitrogen- and sulfur-containing five-membered heterocyclic compounds. The resulting scaffolds, primarily 1,2,4-triazoles and 1,3,4-thiadiazoles, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
The reaction is initiated by the nucleophilic addition of a hydrazine derivative to the electrophilic carbon of the isothiocyanate group in this compound. This forms a thiosemicarbazide intermediate, which subsequently undergoes intramolecular cyclization. The nature of the final heterocyclic product is highly dependent on the reaction conditions, particularly the pH, and the structure of the hydrazine used.[1][2]
Core Reaction Pathway
The fundamental mechanism involves a two-step process:
-
Thiosemicarbazide Formation: The primary or secondary amine group of the hydrazine attacks the central carbon atom of the this compound.
-
Cyclization: The newly formed thiosemicarbazide undergoes an intramolecular condensation reaction. This step is often facilitated by acidic or basic catalysis, leading to the formation of a five-membered ring with the elimination of a water molecule.
The choice of cyclization conditions dictates the resulting heterocyclic system. Generally, acidic conditions favor the formation of 1,3,4-thiadiazoles, while basic conditions typically yield 1,2,4-triazole-3-thiones.
Caption: General reaction pathway for the cyclocondensation of this compound with hydrazines.
Experimental Protocols
Protocol 1: Synthesis of 1-Acetyl-4-substituted-thiosemicarbazides
This protocol describes the initial formation of the thiosemicarbazide intermediate, which is a common precursor for subsequent cyclization reactions.
Materials:
-
Acetyl chloride
-
Ammonium thiocyanate
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Acetone (anhydrous)
-
Ethanol
Procedure:
-
Preparation of this compound: In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone. Cool the mixture in an ice bath and add acetyl chloride dropwise with constant stirring. Stir the reaction mixture for 1-2 hours at room temperature. The resulting solution of this compound is typically used in situ for the next step.
-
Thiosemicarbazide Synthesis: To the freshly prepared solution of this compound, add an equimolar amount of the desired hydrazine derivative (e.g., phenylhydrazine) dissolved in a suitable solvent like ethanol.
-
The reaction mixture is then refluxed for a period of 30 minutes to 4 hours, depending on the specific hydrazine used.[3]
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Cyclization to 1,2,4-Triazole-3-thiones (Basic Conditions)
This protocol outlines the base-catalyzed cyclization of the thiosemicarbazide intermediate to form 1,2,4-triazole derivatives.
Materials:
-
1-Acetyl-4-substituted-thiosemicarbazide
-
Sodium hydroxide (NaOH) solution (e.g., 1N or 10%)
-
Ethanol
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the synthesized 1-acetyl-4-substituted-thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[4]
-
The mixture is heated under reflux for approximately 4 hours.[5] During this time, the intramolecular cyclization occurs with the elimination of a water molecule.
-
After reflux, the reaction mixture is cooled to room temperature.
-
The solution is then carefully acidified with hydrochloric acid to a pH that precipitates the product.
-
The resulting solid is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Protocol 3: Cyclization to 1,3,4-Thiadiazoles (Acidic Conditions)
This protocol details the acid-catalyzed cyclization of the thiosemicarbazide intermediate to yield 1,3,4-thiadiazole derivatives.
Materials:
-
1-Acetyl-4-substituted-thiosemicarbazide
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-cold water
-
Ammonia solution for neutralization
Procedure:
-
In a flask, carefully add the 1-acetyl-4-substituted-thiosemicarbazide to cold, concentrated sulfuric acid with stirring.[3][6] The mixture should be kept in an ice bath to control the exothermic reaction.
-
After the addition is complete, the mixture is stirred for a short period (e.g., 10-30 minutes) and then allowed to reach room temperature, with stirring continued for an additional 30 minutes.[6]
-
The reaction mixture is then carefully poured into a beaker containing ice-cold water.
-
The acidic solution is neutralized by the slow addition of an ammonia solution until the pH is alkaline (e.g., pH 8), which causes the product to precipitate.[6]
-
The precipitate is collected by filtration, washed with water, and dried.
-
Recrystallization from a solvent like ethanol can be performed for further purification.
Quantitative Data Summary
The yields of these reactions can vary significantly based on the specific substrates and reaction conditions employed. The following table summarizes representative yields for the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives from various acyl isothiocyanates and hydrazines as reported in the literature.
| Starting Acyl Isothiocyanate | Hydrazine Derivative | Product Type | Catalyst/Conditions | Yield (%) | Reference |
| Aroyl Isothiocyanates | Hydrazine Hydrate | 3-Aryl-5-mercapto-1,2,4-triazole | HCl | 23-37% | [1] |
| 2-Phenylthis compound | Phenylhydrazine | 1,2,4-Triazoline derivative | Acetonitrile | Not Specified | [1] |
| Benzoyl Isothiocyanate | β-Cyanoethylhydrazine | 5-Thioxo-1,2,4-triazole derivative | Dioxane, 3h reflux | 88% | [7] |
| N-Acyl Isothiocyanate Substituted Isatin | Hydrazine Hydrate | 1,2,4-Triazol-3-yl)methyl]-1H-indole-2,3-dione | Acetic Anhydride (cyclization) | 83% | [7] |
| Acid Hydrazide + Phenyl Isothiocyanate | - | 1,2,4-Triazole-3-thiol | NaOH (4h reflux) | Moderate | [5] |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and isolation of heterocyclic compounds from this compound and hydrazines.
Caption: A typical laboratory workflow for the synthesis of heterocyclic compounds.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene [mdpi.com]
- 6. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatility of Acetyl Isothiocyanate in Medicinal Chemistry: A Gateway to Novel Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Acetyl isothiocyanate, a highly reactive and versatile building block, has emerged as a significant scaffold in the field of medicinal chemistry. Its unique bifunctional nature, featuring electrophilic carbons in both the acetyl and isothiocyanate moieties, allows for a diverse range of chemical transformations. This reactivity has been harnessed by chemists to construct a vast library of nitrogen- and sulfur-containing heterocyclic compounds, many of which exhibit promising biological activities. These derivatives have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, making this compound a valuable tool in the quest for novel therapeutics.
Significance in Drug Discovery
The utility of this compound in drug discovery stems from its ability to readily react with a wide array of nucleophiles, including amines, hydrazines, and amino acids.[1][2] This reactivity facilitates the synthesis of complex molecular architectures that are often found in biologically active compounds. The electron-withdrawing nature of the adjacent acetyl group significantly enhances the reactivity of the isothiocyanate, promoting nucleophilic addition.[1] This key feature allows for the efficient construction of diverse heterocyclic systems such as thiazoles, thiadiazoles, triazoles, and quinazolinones, which are known to possess a broad spectrum of pharmacological properties.[1][3]
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a wide range of therapeutic potential:
-
Anticancer Activity: Isothiocyanates, as a class of compounds, are well-documented for their cancer chemopreventive and therapeutic effects.[4][5] They can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[3][5] Specific mechanisms include the induction of oxidative stress and interference with key signaling pathways like the MAPK pathway.[5]
-
Antimicrobial and Antiviral Properties: Certain heterocyclic compounds derived from this compound have displayed significant antimicrobial and antifungal activities.[3][6][7] Furthermore, isothiocyanates have been investigated for their antiviral potential, with some studies showing activity against viruses such as influenza and human norovirus surrogates.[8][9]
-
Cholinesterase Inhibition: 1-acetyl-3-aryl thioureas, synthesized from this compound, have been identified as potential cholinesterase inhibitors, which are therapeutically relevant for the management of Alzheimer's disease.[3]
-
Anti-inflammatory Activity: O-acyl derivatives of 1,2,4-triazole-3-thiones, synthesized from acyl isothiocyanates, have exhibited anti-inflammatory properties.[1][10]
Experimental Protocols
General Synthesis of this compound
The classical and most common method for synthesizing this compound involves the reaction of acetyl chloride with a thiocyanate salt, such as ammonium thiocyanate, in a dry solvent like acetone.[3]
Protocol 1: Synthesis of this compound
-
To a solution of ammonium thiocyanate (1:1 molar ratio with acetyl chloride) in dry acetone, add acetyl chloride dropwise with stirring under anhydrous conditions.
-
Reflux the reaction mixture.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12 hours.
-
After completion, the resulting this compound can be used in subsequent reactions, often without purification.
Synthesis of N-Acylthiourea Derivatives
This compound readily reacts with primary amines to form N-acylthiourea derivatives, which are valuable intermediates for the synthesis of various heterocycles.
Protocol 2: General Synthesis of N-Acetyl-N'-aryl/alkyl Thioureas
-
Dissolve the desired primary amine in a suitable dry solvent (e.g., acetone, acetonitrile, or THF).
-
Add an equimolar amount of this compound to the solution at room temperature.
-
Stir the reaction mixture for the appropriate time (typically a few hours) until the reaction is complete, as monitored by TLC.
-
The product, an N-acetyl-N'-substituted thiourea, often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Synthesis of 1,2,4-Triazole-3-thiones
Acyl isothiocyanates react with hydrazines to form thiosemicarbazide intermediates, which can then be cyclized to yield 1,2,4-triazole-3-thiones. These compounds are known for their pharmacological properties.[1][10]
Protocol 3: Synthesis of 1,2,4-Triazole-3-thiones
-
React this compound with a substituted hydrazine (e.g., 2-hydrazinylethanol) in a suitable solvent like dioxane to form the corresponding thiosemicarbazide adduct.[1][10]
-
The thiosemicarbazide intermediate can be isolated or cyclized in situ by heating the reaction mixture.
-
In some cases, a dehydrating agent like polyphosphoric acid can be used to facilitate the cyclization to the 1,2,4-triazoline-5-thione derivative.[1]
-
The final product can be purified by recrystallization.
Quantitative Data Summary
The following tables summarize key quantitative data for various isothiocyanate derivatives, highlighting their biological activity.
Table 1: Anticancer Activity of Isothiocyanate Derivatives
| Compound | Cancer Cell Line | Activity | IC50 / GC50 Value | Reference |
| Allyl Isothiocyanate (AITC) | Human Leukemia (HL60) | Growth Inhibition | 2.56 ± 0.11 µM | [11] |
| Allyl Isothiocyanate (AITC) | Human Malignant Glioma (GBM 8401) | Cell Viability | 9.25 ± 0.69 µM | [11] |
| Phenethyl Isothiocyanate (PEITC) | Human Leukemia Cells | Growth Inhibition | - | [4] |
| Benzyl Isothiocyanate (BITC) | HeLa Cells | Growth Inhibition | 2.5 µM | [5] |
| Sulforaphane (SFN) | HepG2 | Proliferation Inhibition | 20-40 µM | [12] |
Table 2: Antimicrobial and Antiviral Activity of Allyl Isothiocyanate (AITC)
| Organism | Activity | Concentration / Conditions | Viral Titer Reduction | Reference |
| Murine Norovirus (MNV) | Antiviral | 0.1% AITC, 37°C, Overnight | 3.75 log | [8] |
| Hepatitis A Virus (HAV) | Antiviral | 0.5% AITC, 37°C, Overnight | Below limit of detection | [9] |
| Human Norovirus (HuNoV) GI | Antiviral | 0.5% AITC, 37°C, Overnight | 43.7% decrease in binding | [8] |
Visualizing Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and a proposed mechanism of action for this compound and its derivatives.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 223. Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. This compound|CAS 13250-46-9|Research Compound [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Phthalimidothis compound as a Scaffold in the Synthesis of Target Heterocyclic Systems, and Their Antimicrobial Assessment [jstage.jst.go.jp]
- 7. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Allyl Isothiocyanate Against Infectious Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyanate
This document provides a comprehensive guide for the synthesis of 2-aminothiazole derivatives, a critical scaffold in medicinal chemistry and drug development. The protocol detailed herein utilizes acetyl isothiocyanate as a key reagent in a modified Hantzsch thiazole synthesis.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmaceuticals, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-aminothiazole moiety, in particular, is a cornerstone in the structure of many commercially available drugs. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most classical and versatile methods for constructing the thiazole ring.[3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4]
This protocol outlines a variation of the Hantzsch synthesis where this compound is used to generate a substituted N-acetylthiourea in situ, which then undergoes cyclocondensation with an α-haloketone. This approach offers a convenient route to N-acetyl-2-aminothiazoles, which can be subsequently deacetylated to yield the desired 2-aminothiazole core.
Reaction Scheme & Mechanism
The overall synthesis is a two-step, one-pot reaction. First, a primary amine reacts with this compound to form an N-acetyl-N'-substituted thiourea. This intermediate then reacts with an α-haloketone through the Hantzsch condensation mechanism to form the 2-(acetylamino)thiazole ring.
Step 1: Formation of N-Acetyl-N'-arylthiourea R-NH₂ + CH₃CO-NCS → R-NH-C(S)-NH-COCH₃
Step 2: Hantzsch Thiazole Synthesis R-NH-C(S)-NH-COCH₃ + R¹-CO-CH(X)-R² → 2-(acetylamino)-4,5-disubstituted thiazole + H₂O + HX
The mechanism for the Hantzsch synthesis proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocol
This protocol provides a general procedure for the synthesis of a 2-(acetylamino)-4-phenylthiazole derivative as a representative example.
3.1 Materials and Equipment
-
Reagents : Substituted aniline, this compound, 2-bromoacetophenone (or other α-haloketone), ethanol, sodium bicarbonate, ethyl acetate, hexane.
-
Equipment : Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, reflux condenser, Buchner funnel and filter flask, thin-layer chromatography (TLC) plates, standard laboratory glassware.
3.2 Synthesis Procedure
-
Thiourea Formation : In a 100 mL round-bottom flask, dissolve the substituted aniline (10 mmol, 1.0 eq.) in 30 mL of ethanol. To this stirring solution, add this compound (12 mmol, 1.2 eq.) dropwise at room temperature. Stir the mixture for 1 hour.
-
Cyclocondensation : To the same flask, add the α-haloketone (e.g., 2-bromoacetophenone) (10 mmol, 1.0 eq.).
-
Reaction : Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).[1] The reaction is typically complete within 2-4 hours.
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 100 mL of a cold 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed.[3]
-
Isolation : The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.[3]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 2-(acetylamino)thiazole derivative.
-
Characterization : The final product's structure and purity should be confirmed using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.[1]
Data Presentation
The following table summarizes representative quantitative data for Hantzsch-type syntheses of 2-aminothiazole derivatives, which are analogous to the described protocol. Yields and reaction times can vary based on the specific substrates used.
| Entry | α-Haloketone | Thioamide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | >90[3] |
| 2 | 2-Bromo-1-(3-trifluoro-methyl)phenylethanone | Substituted thiourea | Ethanol | Reflux | 0.5 | 75-85[1] |
| 3 | Phenacyl Bromide | Thiosemicarbazide | Ethanol | Reflux | 3 | ~80[5] |
| 4 | Substituted Phenacyl Bromides | 1,1'-(biphenyl)bis(thiourea) | Ethanol | Reflux | 4 | 70-85[5] |
| 5 | 1,3-Dichloroacetone | Resin-bound thiourea | DMF | 70 | 12 | Good[6] |
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation : Perform all steps in a well-ventilated fume hood.
-
Reagent Handling :
-
This compound : Is a lachrymator and is moisture-sensitive. Handle with care.
-
α-Haloketones (e.g., 2-bromoacetophenone) : Are lachrymatory and toxic. Avoid inhalation and skin contact.
-
Solvents : Ethanol is flammable. Avoid open flames.
-
-
Waste Disposal : Dispose of all chemical waste according to institutional safety guidelines.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. bepls.com [bepls.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation Reactions Utilizing Acetyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl isothiocyanate (CH₃CONCS) is a versatile and highly reactive reagent in organic synthesis, primarily utilized for acylation and cyclization reactions. Its bifunctional nature, featuring two electrophilic centers at the carbonyl carbon and the isothiocyanate carbon, allows for reactions with a wide array of nucleophiles.[1][2] The electron-withdrawing acetyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it a prime target for nucleophilic attack.[1][3] This reactivity is harnessed to construct N-acylthioureas, S-alkyl thiocarbamates, and various nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in many biologically active compounds.[1][4] Derivatives of this compound have shown potential as cholinesterase inhibitors and have been implicated in the synthesis of compounds with antimicrobial and anticancer properties.[1]
Acylation of Amines: Synthesis of N-Acetyl-N'-Substituted Thioureas
The most common application of this compound is the acylation of primary and secondary amines to form N-acetyl-N'-substituted thioureas. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.[3] These thiourea derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and have demonstrated a range of biological activities.[4]
Quantitative Data for N-Acylation of Amines
| Entry | Amine | Product | Solvent | Yield (%) | Reference |
| 1 | 4-Aminoacetophenone | N-((4-acetylphenyl)carbamothioyl)acetamide | Acetone | Good | [4] |
| 2 | Thiazol-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | Acetone | 65% | [4] |
| 3 | 5-Chloropyridin-2-amine | N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | Acetone | 73% | [4] |
| 4 | 3,5-Dibromopyridin-2-amine | N-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide* | Acetone | 63% | [4] |
Note: These examples utilize a substituted benzoyl isothiocyanate, demonstrating the general applicability of the reaction with various acyl isothiocyanates.
Experimental Protocol: Synthesis of N-((4-acetylphenyl)carbamothioyl)acetamide (Representative Procedure)
This protocol is adapted from the synthesis of similar N-acyl thioureas.[4]
Materials:
-
Acetyl chloride
-
Potassium thiocyanate (KSCN)
-
4-Aminoacetophenone
-
Anhydrous acetone
-
Standard laboratory glassware
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In situ generation of this compound: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone. To this stirring suspension, add acetyl chloride (1.0 equivalent) dropwise at room temperature. Stir the reaction mixture for 1-2 hours.
-
Reaction with Amine: To the freshly prepared solution of this compound, add a solution of 4-aminoacetophenone (1.0 equivalent) in anhydrous acetone dropwise.
-
Reaction Monitoring: Reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into chilled water to precipitate the product.
-
Purification: Filter the solid precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to afford the purified N-((4-acetylphenyl)carbamothioyl)acetamide.
Reaction Mechanism and Workflow
References
Acetyl Isothiocyanate: A Versatile Building Block for Novel Cholinesterase Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing AD is to enhance cholinergic neurotransmission by inhibiting the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[2] The key enzymes in this process are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Consequently, the development of novel and effective cholinesterase inhibitors remains a critical area of research.
Isothiocyanates (ITCs), a class of organosulfur compounds, have garnered attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] Recent studies have revealed their potential as cholinesterase inhibitors, opening a new avenue for the design of anti-Alzheimer's agents.[2][5] Acetyl isothiocyanate, as a reactive acyl isothiocyanate, serves as a versatile and readily available building block for the synthesis of a variety of heterocyclic compounds, such as thioureas, thiazoles, and triazoles, which are known scaffolds in many bioactive molecules, including cholinesterase inhibitors.[6][7][8][9]
This application note provides a comprehensive overview of the use of this compound in the synthesis of potential cholinesterase inhibitors, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their inhibitory activities.
Data Presentation: Cholinesterase Inhibitory Activity
The following tables summarize the cholinesterase inhibitory activity of various isothiocyanates and their derivatives, demonstrating the potential of this class of compounds.
Table 1: Inhibitory Activity of Various Isothiocyanates against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) [5][10][11]
| Compound | AChE Inhibition (%) at 1.14 mM | AChE IC50 (mM) | BChE Inhibition (%) at 1.14 mM |
| Phenyl isothiocyanate | 17.9 | - | 50.1 |
| 2-Methoxyphenyl isothiocyanate | 57.0 | 0.57 | 11.5 |
| 3-Methoxyphenyl isothiocyanate | 61.4 | - | 49.2 |
| 4-Methoxyphenyl isothiocyanate | 30.4 | - | 13.7 |
| 4-Methylphenyl isothiocyanate | 58.4 | - | 22.3 |
IC50 values were not determined for all compounds in the cited study.
Table 2: IC50 Values of Thiazole and Thiourea Derivatives against Cholinesterases [6][7][8]
| Compound Class | Derivative Example | AChE IC50 (µM) | BChE IC50 (µM) |
| Thiazole | Compound 10 (Thiazole-based) | 0.103 | - |
| Thiazole | Compound 16 (Thiazole-based) | 0.109 | - |
| Thiourea | 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea | 4.58 | 12.09 |
| Thiourea | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 50 | 60 |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-N'-(acetyl)thiourea Derivatives
This protocol describes a general method for the synthesis of N-acyl thiourea derivatives from this compound and a primary amine, a common step in building more complex heterocyclic cholinesterase inhibitors.
Materials:
-
Acetyl chloride
-
Ammonium thiocyanate
-
Anhydrous acetone
-
Appropriate heterocyclic amine (e.g., 2-aminothiazole)
-
Dry glassware
Procedure:
-
Preparation of this compound (in situ):
-
To a stirred solution of acetyl chloride (10 mmol) in anhydrous acetone (50 mL), add ammonium thiocyanate (10 mmol) in one portion.
-
Reflux the mixture for 30 minutes. The reaction progress can be monitored by the formation of a white precipitate (ammonium chloride).
-
Cool the mixture to room temperature. The resulting solution containing this compound is used directly in the next step.[12]
-
-
Formation of N-Aryl-N'-(acetyl)thiourea:
-
To the freshly prepared solution of this compound, add a solution of the desired heterocyclic amine (10 mmol) in anhydrous acetone (20 mL) dropwise with continuous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-N'-(acetyl)thiourea derivative.[12]
-
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the spectrophotometric method for determining the inhibitory activity of synthesized compounds against AChE and BChE.[13][14]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Synthesized inhibitor compounds
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DTNB (10 mM) in Tris-HCl buffer.
-
Prepare stock solutions of ATCI (14 mM) and BTCI (14 mM) in deionized water.
-
Prepare a stock solution of AChE (1 U/mL) and BChE (1 U/mL) in Tris-HCl buffer.
-
Prepare stock solutions of the synthesized inhibitor compounds in a suitable solvent (e.g., DMSO or ethanol) at various concentrations.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of the inhibitor solution at different concentrations.
-
10 µL of AChE or BChE solution (final concentration 0.03 U/mL).
-
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution (final concentration 0.3 mM).
-
Initiate the reaction by adding 10 µL of the respective substrate (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of cholinesterase inhibitors.
Mechanism of Cholinesterase Inhibition
Caption: Inhibition of AChE increases acetylcholine levels in the synaptic cleft.
Cholinergic Signaling Pathway
Caption: Overview of the cholinergic signaling pathway.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of diverse heterocyclic compounds with the potential to act as cholinesterase inhibitors. The straightforward synthesis of thiourea and thiazole derivatives, coupled with their demonstrated inhibitory activity against both AChE and BChE, highlights the promise of this chemical scaffold in the development of novel therapeutics for Alzheimer's disease. The protocols provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of new cholinesterase inhibitors derived from this compound. Further optimization of these structures could lead to the discovery of potent and selective inhibitors with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary glucosinolates derived isothiocyanates: chemical properties, metabolism and their potential in prevention of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antioxidant and anticholinesterase activities of novel coumarylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. New Charged Cholinesterase Inhibitors: Design, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Acetyl Isothiocyanate in the Synthesis of Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial compounds utilizing acetyl isothiocyanate as a key reagent. The information compiled from recent scientific literature is intended to guide researchers in the development of new therapeutic agents.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their broad-spectrum biological activities, including potent antimicrobial properties.[1][2] this compound, a reactive derivative, serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds and thiourea derivatives with significant antimicrobial potential.[3] The primary mechanism of antimicrobial action for isothiocyanates involves the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes through interaction with sulfhydryl groups of proteins.[4][5]
The synthesis of antimicrobial agents from this compound predominantly involves its reaction with nucleophiles, such as primary amines, to form substituted thioureas.[6][7][8] These thiourea derivatives can then be further cyclized to generate various heterocyclic systems, including 1,2,4-triazoles, 1,3-diazines, and 1,3-oxazines, which have demonstrated notable antimicrobial efficacy.[9]
Key Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Thioureas from this compound
This protocol describes the fundamental reaction for creating thiourea derivatives, which often serve as precursors to more complex antimicrobial heterocyclic compounds.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines)
-
Dry acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the primary amine (1 mmol) in dry acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add this compound (1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting solid product is typically collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired N-substituted thiourea derivative.[8][9]
Protocol 2: Synthesis of 1,2,4-Triazole Derivatives
This protocol outlines a one-pot reaction for the synthesis of 1,2,4-triazole derivatives from phthalimidothis compound, a related acyl isothiocyanate, demonstrating a common cyclization strategy.
Materials:
-
Phthalimidothis compound (1)
-
2-Cyanoacetohydrazide
-
Dry acetonitrile
-
Reflux condenser
Procedure:
-
A mixture of phthalimidothis compound (1) (3 mmol) and 2-cyanoacetohydrazide (3 mmol) is prepared in dry acetonitrile (30 mL).[9]
-
The reaction mixture is refluxed for 3 hours.[9]
-
After cooling to room temperature, the solid product that forms is collected by filtration.[9]
-
The product is then recrystallized from ethanol to yield the pure 1,2,4-triazole derivative (3).[9]
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial activity of various isothiocyanate derivatives as reported in the literature. The Minimum Inhibitory Concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent.
Table 1: Antimicrobial Activity of Isothiocyanate Derivatives against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | 1.25–5 | [10] |
| Allyl isothiocyanate (AITC) | Campylobacter jejuni | 50–200 | [10] |
| Benzyl isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.9 - 110 | [11] |
| 4-Hydroxybutyl isothiocyanate | Staphylococcus aureus | 762 µmol/L | [12] |
| 4-Hydroxybutyl isothiocyanate | Escherichia coli | 762 µmol/L | [12] |
| Ethyl 4-methylsulfoxidobutanoate | Staphylococcus aureus | 425 µmol/L | [12] |
Table 2: Antimicrobial Activity of Phenethyl Isothiocyanate (PEITC) against Clostridium Species
| Compound | Bacterial Strain | Dose per disc | Inhibition Zone | Reference |
| Phenethyl isothiocyanate (PEITC) | Clostridium difficile ATCC 9689 | 2 mg | >30 mm | [13] |
| Phenethyl isothiocyanate (PEITC) | Clostridium perfringens ATCC 13124 | 2 mg | >30 mm | [13] |
Visualizations
Diagrams of Synthetic Pathways and Mechanisms
The following diagrams illustrate the key synthetic workflows and the proposed mechanism of antimicrobial action.
References
- 1. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of Phthalimidothis compound as a Scaffold in the Synthesis of Target Heterocyclic Systems, and Their Antimicrobial Assessment [jstage.jst.go.jp]
- 10. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial and mutagenic activities of new isothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve low yield in acetyl isothiocyanate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of acetyl isothiocyanate synthesis.
Troubleshooting Guide
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I address them?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.
Troubleshooting Workflow:
Technical Support Center: Purification of Low Polarity Isothiocyanate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of low polarity isothiocyanate (ITC) derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues during your experiments.
Troubleshooting Guides
Low polarity isothiocyanate derivatives present unique purification challenges due to their limited solubility in aqueous solutions and their tendency to co-elute with other nonpolar impurities. This guide provides solutions to common problems encountered during their purification.
Problem: Compound Precipitation in Reversed-Phase HPLC
Low polarity isothiocyanates can precipitate in the aqueous mobile phases commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC), leading to inaccurate results and potential equipment damage.[1][2]
| Symptom | Potential Cause | Suggested Solution |
| Poor peak shape and reproducibility | Precipitation of the compound on the column.[1][2] | 1. Increase Column Temperature: Heating the column (e.g., to 60°C) can significantly improve the solubility of low polarity ITCs in the mobile phase, reducing precipitation and improving peak shape.[1][2]2. Modify Mobile Phase: Increase the proportion of the organic solvent in the mobile phase to enhance the solubility of the nonpolar compound. |
| System backpressure increases | Clogging of the column or tubing due to precipitated compound.[1] | 1. Filter the sample: Ensure the sample is fully dissolved and filtered before injection.2. Flush the system: Flush the HPLC system with a strong organic solvent to dissolve any precipitated material. |
Problem: Co-elution of Impurities in Chromatography
Due to their nonpolar nature, low polarity isothiocyanates often co-elute with other hydrophobic impurities, making separation difficult.
| Symptom | Potential Cause | Suggested Solution |
| Impure fractions despite chromatographic separation | Similar retention times of the target compound and impurities on the selected stationary phase. | 1. Optimize the Mobile Phase: For normal-phase chromatography, try a different combination of nonpolar solvents (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) to alter selectivity.2. Change the Stationary Phase: Switch to a different type of column. For normal-phase, options include silica, alumina, or cyano-bonded phases.[3][4]3. Employ an Alternative Technique: Consider using recrystallization as an orthogonal purification method.[5] |
| Broad or tailing peaks | Overloading the column or secondary interactions with the stationary phase. | 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.2. Add a Modifier: For normal-phase chromatography on silica, adding a small amount of a polar solvent like triethylamine can reduce tailing for basic compounds. |
Problem: Difficulty in Achieving Crystallization
Inducing crystallization of low polarity compounds can be challenging due to their high solubility in many organic solvents.
| Symptom | Potential Cause | Suggested Solution |
| Oiling out instead of forming crystals | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Use a Lower Boiling Point Solvent: Select a solvent with a lower boiling point.2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.[6] |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or nucleation is not initiated. | 1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the solute.[7]2. Induce Nucleation: Add a seed crystal of the pure compound or scratch the inside of the flask with a glass rod to create nucleation sites.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying low polarity isothiocyanates?
A1: For low polarity isothiocyanates that have poor solubility in aqueous solvents, normal-phase chromatography is often the most suitable technique.[8] This method utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase (such as a mixture of hexane and ethyl acetate).[7] In contrast, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, can lead to precipitation of these hydrophobic compounds.[1][2]
Q2: How can I improve the separation of my low polarity isothiocyanate from a nonpolar impurity with a very similar Rf value?
A2: When dealing with co-eluting nonpolar compounds, consider the following strategies:
-
Solvent System Optimization: Experiment with different solvent systems in thin-layer chromatography (TLC) to find a combination that provides better separation. Sometimes, using a three-component solvent system can improve resolution.
-
Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, changing the stationary phase can be effective. Different stationary phases (e.g., alumina instead of silica) have different selectivities.
-
Recrystallization: If the compound is a solid, recrystallization is an excellent alternative purification method that relies on differences in solubility rather than chromatographic retention.[6][9]
Q3: My low polarity isothiocyanate is an oil. Can I still use crystallization for purification?
A3: While crystallization is primarily for solids, it is sometimes possible to induce crystallization of an oil. This can be achieved by:
-
Finding a suitable solvent: The goal is to find a solvent in which the oil is sparingly soluble at low temperatures.
-
Trituration: This involves repeatedly washing the oil with a solvent in which it is insoluble to remove impurities.
-
Co-crystallization: In some cases, forming a co-crystal with another molecule can induce solidification.[10]
Q4: Are there any stability concerns I should be aware of when purifying isothiocyanates?
A4: Yes, isothiocyanates can be sensitive to certain conditions. They can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[11] It is generally recommended to use anhydrous solvents and to avoid prolonged exposure to strong acids or bases during purification.
Experimental Protocols
Protocol 1: Purification by Normal-Phase Flash Chromatography
This protocol is suitable for the purification of low polarity isothiocyanates from nonpolar impurities.
Materials:
-
Crude isothiocyanate derivative
-
Silica gel (for column packing)
-
Nonpolar solvents (e.g., hexanes, ethyl acetate, dichloromethane)
-
Glass column for chromatography
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Methodology:
-
Develop a TLC method:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation between the desired compound and impurities (target Rf between 0.2 and 0.4).
-
-
Pack the column:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Load the sample:
-
Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elute the column:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate tubes.
-
-
Monitor the separation:
-
Spot each fraction on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure compound.
-
-
Combine and concentrate:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isothiocyanate.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying solid, low polarity isothiocyanates.
Materials:
-
Crude solid isothiocyanate
-
A suitable recrystallization solvent (or solvent pair)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate or steam bath)
-
Buchner funnel and filter paper
-
Ice bath
Methodology:
-
Choose a suitable solvent:
-
The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.
-
-
Dissolve the crude solid:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent and swirl to dissolve.[9] Continue adding small portions of hot solvent until the solid is just dissolved.
-
-
Cool the solution:
-
Allow the flask to cool slowly to room temperature.[6] Large crystals are more likely to form with slow cooling, and these are typically purer.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolate the crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
-
Wash the crystals:
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Dry the crystals:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.
-
Visualizations
Caption: Decision workflow for purifying low polarity isothiocyanates.
Caption: Troubleshooting logic for chromatography of isothiocyanates.
References
- 1. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Normal Phase HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. unifr.ch [unifr.ch]
- 11. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Managing moisture sensitivity of acetyl isothiocyanate in reactions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acetyl isothiocyanate. It addresses common issues related to its moisture sensitivity and provides recommendations for successful reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: this compound possesses a highly electrophilic carbon atom within its isothiocyanate group (-N=C=S). This electrophilicity is significantly enhanced by the adjacent electron-withdrawing acetyl group.[1][2] Water, acting as a nucleophile, can attack this electrophilic carbon, initiating a hydrolysis reaction. This can lead to the formation of unstable intermediates and ultimately result in the degradation of the this compound, forming byproducts such as N-acetylthiocarbamic acid, which can further decompose.
Q2: What are the typical signs of moisture contamination in my this compound reaction?
A2: Signs of moisture contamination can include:
-
Low or no yield of the desired product: This is the most common indicator, as the starting material is consumed by reaction with water.
-
Formation of unexpected byproducts: You may observe unexpected spots on your TLC plate or peaks in your GC-MS or LC-MS analysis. Common byproducts can arise from the hydrolysis of this compound.
-
Inconsistent reaction outcomes: If you are getting variable results between batches, it could be due to varying levels of moisture contamination.
-
A change in the appearance of the this compound: While this compound is a liquid, significant moisture contamination over time could potentially lead to the formation of solid precipitates as it degrades.
Q3: How should I properly store this compound?
A3: To ensure its stability, this compound should be stored at -20°C in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture. If you need to use only a small amount, it is best to aliquot the reagent into smaller, single-use vials to avoid repeated opening and closing of the main container, which can introduce moisture.
Q4: Can I use this compound that has been accidentally exposed to air?
A4: It is not recommended. Exposure to atmospheric moisture can lead to partial hydrolysis, reducing its purity and affecting the stoichiometry of your reaction. For best results and reproducibility, always use fresh or properly stored this compound. If you must use a previously opened bottle, it is best to purify it by distillation before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Moisture in reaction solvent(s). | Use freshly distilled and dried solvents. Employing a solvent drying system or using anhydrous grade solvents is highly recommended. |
| Moisture in starting materials. | Ensure all other reagents, especially amines or alcohols, are thoroughly dried before addition. | |
| Inadequate inert atmosphere. | Purge the reaction flask with a dry inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction. | |
| Improper quenching procedure. | The reaction should be quenched with a suitable non-aqueous reagent if possible. If an aqueous workup is necessary, it should be done quickly and at a low temperature to minimize product degradation. | |
| Formation of Multiple Byproducts | Hydrolysis of this compound. | Follow all recommendations for excluding moisture. Consider adding a mild desiccant to the reaction if compatible with your reagents. |
| Reaction with nucleophilic solvents. | Avoid using nucleophilic solvents like alcohols unless they are intended to be a reactant. Opt for inert solvents such as anhydrous toluene, THF, or dichloromethane. | |
| Side reactions with impurities. | Ensure the purity of all starting materials. Purify this compound by distillation if its purity is questionable. | |
| Inconsistent Reaction Results | Variable moisture content. | Standardize your experimental setup and handling procedures to ensure a consistently dry environment for every reaction. |
| Degradation of this compound over time. | Use fresh or newly opened bottles of this compound. If using an older bottle, consider re-purifying it. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions
-
Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of dry argon or nitrogen. Use a bubbler to monitor the gas flow.
-
Reagent Transfer: Use dry, gas-tight syringes or cannulas for transferring this compound and other liquid reagents. For solids, use a glove box or a nitrogen-filled glove bag.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a syringe or cannula.
-
Reagent Addition: Add other reagents to the reaction flask. If a starting material is a salt, ensure it is thoroughly dried in a vacuum oven before use.
-
This compound Addition: Slowly add the this compound to the reaction mixture at the desired temperature (often cooled in an ice bath to manage any exotherm).
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, proceed with a non-aqueous work-up if possible. If an aqueous workup is required, perform it quickly at low temperatures. Purification is typically achieved by column chromatography using anhydrous solvents or by distillation.
Protocol 2: Purification of this compound by Distillation
Caution: this compound is toxic and lachrymatory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup: Set up a simple distillation apparatus with oven-dried glassware. Ensure all joints are well-sealed.
-
Distillation: Distill the this compound under atmospheric pressure or reduced pressure, depending on the scale and desired purity. The boiling point of this compound is 132-133 °C.
-
Collection: Collect the fraction boiling at the correct temperature into a receiver flask that has been purged with an inert gas.
-
Storage: Immediately seal the collected pure this compound under an inert atmosphere and store it at -20°C.
Visual Guides
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
Technical Support Center: Troubleshooting Incomplete Reactions with Acetyl Isothiocyanate via TLC
Welcome to the technical support center for troubleshooting chemical reactions involving acetyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues with incomplete reactions as monitored by Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a significant amount of starting amine remaining. What are the likely causes and solutions?
A1: An incomplete consumption of the starting amine is a common issue. Here are the potential causes and how to address them:
-
Insufficient this compound: The stoichiometry of your reaction may be incorrect. Ensure you are using at least a 1:1 molar ratio of this compound to your amine. In some cases, a slight excess (1.1 to 1.2 equivalents) of the isothiocyanate can drive the reaction to completion.
-
Low Reactivity of the Amine: Electron-deficient or sterically hindered amines react more slowly. Consider increasing the reaction temperature or extending the reaction time. The use of a catalyst, such as a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), can also facilitate the reaction.
-
Poor Quality of this compound: this compound is moisture-sensitive and can degrade over time. Use a fresh or properly stored bottle of the reagent. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper interaction between the reactants.
Q2: I see a new spot on my TLC plate that is not my starting material or the expected product. What could it be?
A2: The appearance of unexpected spots on your TLC plate often indicates side reactions. Here are some possibilities:
-
Hydrolysis of this compound: this compound can react with any moisture present in your reaction to form N-acetylthiocarbamic acid, which is unstable and can decompose. This will typically appear as a more polar spot on the TLC plate (lower Rf value). To avoid this, ensure all your glassware is oven-dried and your solvents are anhydrous.
-
Formation of Symmetrical Thiourea: If your starting amine is primary, it can react with the this compound to form the desired N-acetylthiourea. However, if there is any unreacted amine and the reaction conditions are harsh, it is possible to form a symmetrical thiourea from the amine and a byproduct.
-
Decomposition of Product or Starting Material: Depending on the stability of your compounds to the reaction conditions (e.g., heat, acid, or base), you may be observing decomposition products.
Q3: The spot for my desired N-acetylthiourea product is very faint on the TLC, even after a long reaction time. What can I do?
A3: A weak product spot suggests a low yield. This can be due to the reasons mentioned in Q1 and Q2. Additionally, consider the following:
-
Reaction Conditions: The solvent and temperature can significantly impact the reaction rate and yield. Common solvents for this reaction include acetone, acetonitrile, and dichloromethane. Experiment with different solvents and temperatures to optimize the reaction.
-
Visualization Technique: Ensure your visualization method is appropriate for your product. While many N-acetylthiourea derivatives are UV-active, some may require a chemical stain for better visualization. A potassium permanganate stain is often a good general-purpose choice for visualizing a wide range of organic compounds.
Q4: How do I properly visualize this compound and the corresponding thiourea on a TLC plate?
A4: Most aromatic amines and the resulting N-aryl-N'-acetylthioureas are UV-active and can be visualized under a UV lamp at 254 nm. For compounds that are not UV-active, staining is necessary. Here are some common options:
-
Potassium Permanganate Stain: This is a good general stain that reacts with many functional groups.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.
-
Vanillin Stain: A solution of vanillin in acidic ethanol can be used to visualize a variety of compounds, often with different colors.
Quantitative Data: TLC Analysis
The following table provides approximate Rf values for a typical reaction between aniline and this compound on a silica gel TLC plate. The mobile phase used is a 1:1 mixture of hexane and ethyl acetate. These values can serve as a guide for identifying the spots on your TLC plate.
| Compound | Structure | Approximate Rf Value (1:1 Hexane:Ethyl Acetate) |
| Aniline (Starting Material) | C₆H₅NH₂ | 0.45 |
| This compound (Starting Material) | CH₃CONCS | 0.65 |
| N-acetyl-N'-phenylthiourea (Product) | C₆H₅NHC(S)NHCOCH₃ | 0.35 |
Note: Rf values can vary depending on the specific conditions (e.g., temperature, humidity, and the specific brand of TLC plates). It is always recommended to run a co-spot (a lane with both the starting material and the reaction mixture) for accurate comparison.
Experimental Protocols
General Procedure for the Synthesis of N-acetyl-N'-phenylthiourea
-
To a solution of aniline (1.0 equivalent) in anhydrous acetone (10 mL), add this compound (1.1 equivalents) dropwise at room temperature with stirring.
-
Monitor the reaction progress by TLC every 30 minutes.
-
Upon completion of the reaction (disappearance of the starting amine), pour the reaction mixture into cold water (50 mL).
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure N-acetyl-N'-phenylthiourea.
Protocol for TLC Monitoring
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom. Mark three lanes: "SM" for the starting material (aniline), "R" for the reaction mixture, and "Co" for a co-spot.
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of aniline in acetone.
-
In the "R" lane, spot a small aliquot of the reaction mixture.
-
In the "Co" lane, first spot the aniline solution, and then spot the reaction mixture on top of it.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a 1:1 mixture of hexane and ethyl acetate as the mobile phase. Ensure the solvent level is below the baseline.
-
Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete reactions with this compound based on TLC analysis.
This guide provides a starting point for troubleshooting your reactions with this compound. Remember that each reaction is unique, and some level of optimization is often necessary to achieve the desired outcome.
Navigating C-Terminal Sequencing: A Technical Guide to Stabilizing Acetyl Isothiocyanate
For researchers, scientists, and drug development professionals engaged in C-terminal protein sequencing, the stability of derivatizing reagents is a critical factor for obtaining reliable and reproducible results. Acetyl isothiocyanate (AITC), a commonly used reagent in the Schlack-Kumpf degradation method, is known for its inherent instability, which can lead to experimental challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues related to the use of this compound, ensuring improved procedural success.
Troubleshooting Guide
This guide addresses common problems encountered during C-terminal sequencing using this compound, offering step-by-step solutions to mitigate these issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Derivatization Yield | Degradation of this compound: AITC is highly sensitive to moisture and degrades at room temperature.[1] | 1. Fresh Reagent: Use freshly opened or newly prepared AITC for each experiment. 2. Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). 3. Proper Storage: Store AITC at -20°C in a desiccated environment.[2] 4. Alternative Reagents: Consider more stable alternatives like triphenylgermanyl isothiocyanate (TPG-ITC) or tribenzylsilyl isothiocyanate (TBS-ITC), which are solids with longer shelf lives.[1][3] |
| Incomplete Activation of C-terminus: The carboxyl group of the C-terminal amino acid may not be sufficiently activated for derivatization. | 1. Optimize Acetic Anhydride Concentration: Ensure the correct molar excess of acetic anhydride is used for the activation step. 2. Reaction Time and Temperature: Verify that the activation reaction is carried out for the appropriate time and at the recommended temperature. | |
| Inconsistent Sequencing Results | Variable Reagent Activity: The concentration of active AITC may vary between experiments due to its instability. | 1. Standardize Reagent Handling: Develop a consistent protocol for handling AITC, including the time it is exposed to ambient conditions. 2. Use of Internal Standard: Incorporate an internal standard to normalize for variations in derivatization and cleavage efficiency. |
| Presence of Unexpected Side Products | Hydrolysis of this compound: Exposure to moisture can lead to the formation of acetylthiocarbamates and other byproducts that can interfere with analysis.[4] | 1. Strict Anhydrous Technique: As mentioned, maintaining anhydrous conditions is critical to prevent hydrolysis. 2. Purification of AITC: If synthesizing AITC in-house, ensure proper purification to remove any starting materials or byproducts. |
| Side Reactions with Amino Acid Residues: Reactive side chains of certain amino acids (e.g., lysine, cysteine) can react with isothiocyanates. | 1. Protecting Groups: Consider the use of appropriate protecting groups for reactive amino acid side chains prior to sequencing. | |
| Difficulty with Proline Residues | Structural Hindrance: The secondary amine of proline can be less reactive and its incorporation into the thiohydantoin ring is sterically hindered. | This is a known limitation of the isothiocyanate-based method. While some success has been reported, alternative sequencing methods may be necessary if proline is at or near the C-terminus.[5] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What is the recommended storage condition for this compound? A1: this compound should be stored at -20°C in a tightly sealed container under a dry, inert atmosphere to minimize degradation.[2]
-
Q2: How should I handle this compound during an experiment? A2: Due to its moisture sensitivity, it is crucial to handle this compound under anhydrous conditions.[6] Use dry solvents and glassware, and work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) whenever possible.
Experimental Procedure
-
Q3: Why is the activation step with acetic anhydride necessary? A3: The activation of the C-terminal carboxyl group with acetic anhydride forms a mixed anhydride, which is a more reactive intermediate. This facilitates the subsequent nucleophilic attack by the isothiocyanate.[1][3]
-
Q4: What are some more stable alternatives to this compound for C-terminal sequencing? A4: Triphenylgermanyl isothiocyanate (TPG-ITC) and tribenzylsilyl isothiocyanate (TBS-ITC) are solid reagents that have been shown to be significantly more stable than the liquid this compound and trimethylsilyl isothiocyanate.[1][3]
Troubleshooting
-
Q5: I am observing multiple peaks in my chromatogram for a single sequencing cycle. What could be the cause? A5: Multiple peaks can arise from the degradation of this compound, leading to side reactions and the formation of various byproducts. Incomplete cleavage of the thiohydantoin derivative or side reactions with amino acid residues can also contribute to this issue.
-
Q6: My sequencing reaction stops after a few cycles. What could be the problem? A6: This could be due to the accumulation of side products that inhibit subsequent reaction steps or the presence of a difficult-to-sequence amino acid like proline. The instability of the reagent can also lead to a progressive decrease in yield with each cycle.
Experimental Protocols
A detailed experimental protocol for C-terminal sequencing using the Schlack-Kumpf degradation with an isothiocyanate reagent generally involves the following key steps. Note that specific conditions may need to be optimized for your particular peptide or protein.
General Protocol for C-Terminal Sequencing using the Isothiocyanate Method
-
Activation: The peptide or protein is reacted with acetic anhydride to activate the C-terminal carboxyl group.
-
Derivatization: The activated C-terminus is then reacted with an isothiocyanate reagent (e.g., this compound) to form a peptidyl thiohydantoin.
-
Cleavage: The C-terminal amino acid thiohydantoin is cleaved from the peptide, typically under basic conditions using a reagent like sodium hydroxide.[3]
-
Analysis: The released amino acid thiohydantoin is identified, commonly by high-performance liquid chromatography (HPLC).
-
Iteration: The shortened peptide can then be subjected to another round of sequencing.
Visualizing the Workflow
The chemical workflow for C-terminal sequencing using this compound, based on the Schlack-Kumpf degradation, can be visualized as a three-step process.
Stability of Isothiocyanates
| Factor | Effect on Isothiocyanate Stability | Recommendation |
| Moisture | Promotes hydrolysis to form amines and other byproducts.[4] | Use anhydrous solvents and reagents. |
| Temperature | Higher temperatures accelerate degradation. | Store reagents at low temperatures (e.g., -20°C) and perform reactions at the lowest effective temperature. |
| pH | Stability is generally higher at acidic pH. Degradation is faster at neutral to alkaline pH. | Control the pH of the reaction mixture, particularly during storage and handling. |
| Nucleophiles | Reacts with amines, thiols, and other nucleophiles. | Protect reactive side chains in the peptide. Avoid buffers containing nucleophiles. |
By understanding the inherent instability of this compound and implementing the appropriate handling and experimental procedures, researchers can significantly improve the reliability and success rate of C-terminal sequencing experiments. For particularly challenging sequencing projects, the use of more stable isothiocyanate derivatives should be considered.
References
- 1. The alkylated thiohydantoin method for C-terminal sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method for preparation of amino acid thiohydantoins from free amino acids activated by acetyl chloride for development of protein C-terminal sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5254475A - Sequential C-terminal degradation of peptides and proteins - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved chemical approach toward the C-terminal sequence analysis of proteins containing all natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxy-terminal sequencing: formation and hydrolysis of C-terminal peptidylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for synthesizing N-(arylcarbamothioyl) acetamides.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-(arylcarbamothioyl) acetamides. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during the synthesis.
Experimental Protocols
The synthesis of N-(arylcarbamothioyl) acetamides is typically achieved through a two-step, one-pot reaction. The first step involves the formation of an in situ acyl isothiocyanate from an acyl chloride and a thiocyanate salt. The second step is the nucleophilic addition of a primary aryl amine to the acyl isothiocyanate to yield the final product.
General Protocol for the Synthesis of N-(arylcarbamothioyl) acetamides
Materials:
-
Acetyl chloride (or other appropriate acyl chloride)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Substituted aniline
-
Anhydrous acetone (or other suitable dry solvent like acetonitrile or THF)
-
Glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus
Procedure:
-
Formation of Acyl Isothiocyanate:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
To this suspension, add acetyl chloride (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
The reaction mixture is typically stirred for 1-2 hours at room temperature. The formation of the acyl isothiocyanate can be monitored by the appearance of a white precipitate of potassium chloride.
-
-
Formation of N-(arylcarbamothioyl) acetamide:
-
To the freshly prepared solution of acetyl isothiocyanate, add a solution of the desired substituted aniline (1.0 equivalent) in anhydrous acetone dropwise at room temperature.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a period of 2 to 6 hours, depending on the reactivity of the aniline.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then triturated with cold water to precipitate the crude product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, ethanol/water mixture, or acetone.[1]
-
Below is a DOT script for the general experimental workflow:
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of N-(arylcarbamothioyl) acetamides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in the reaction: Acyl chlorides and acyl isothiocyanates are sensitive to moisture. | - Use anhydrous solvents and flame-dried glassware. - Run the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Poor quality of reagents: Impure starting materials can lead to side reactions or incomplete conversion. | - Use freshly distilled acetyl chloride. - Ensure the aniline is pure. | |
| 3. Incomplete formation of acyl isothiocyanate: Insufficient reaction time or low temperature for the first step. | - Increase the reaction time for the formation of the acyl isothiocyanate to ensure complete conversion. - Gently warm the reaction mixture if the acyl chloride is not very reactive. | |
| 4. Low reactivity of the aniline: Electron-withdrawing groups on the aniline can decrease its nucleophilicity. | - Increase the reaction time and/or temperature (reflux) for the second step. - Consider using a more polar aprotic solvent like DMF, but be cautious of potential side reactions. | |
| Formation of Side Products | 1. Symmetrical N,N'-diarylthiourea: Unreacted aniline reacting with the product or the isothiocyanate intermediate. | - Ensure slow, dropwise addition of the aniline to the acyl isothiocyanate solution to maintain a low concentration of free aniline. - Use a slight excess of the acyl isothiocyanate. |
| 2. Symmetrical N,N'-diacetylthiourea: Reaction of the acyl isothiocyanate with itself. | - This is less common but can occur if the acyl isothiocyanate is left for a prolonged period before the addition of the aniline. Proceed to the second step promptly after the formation of the intermediate. | |
| 3. Hydrolysis of acyl chloride/isothiocyanate: Presence of water in the reaction. | - As mentioned above, ensure anhydrous conditions. | |
| Difficulty in Product Purification | 1. Oily product: The product may have a low melting point or be impure. | - Try triturating with a different non-polar solvent like hexane to induce solidification. - If the product remains oily, purification by column chromatography on silica gel may be necessary. |
| 2. Product contaminated with starting aniline: Similar polarity of the product and the starting material. | - Wash the crude product thoroughly with dilute HCl to protonate and dissolve the unreacted aniline, followed by a water wash to remove the salt. | |
| 3. Product difficult to recrystallize: Finding a suitable solvent can be challenging. | - Test a range of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane). The ideal solvent should dissolve the compound when hot but not when cold. |
Here is a DOT script for a troubleshooting decision tree:
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow, even at reflux. What can I do?
A1: If your starting aniline is deactivated by strong electron-withdrawing groups, the reaction can be sluggish. You can try switching to a higher boiling point solvent like acetonitrile or N,N-dimethylformamide (DMF). However, be aware that higher temperatures can also promote side reactions. Another option is to use a catalyst, such as a phase-transfer catalyst (e.g., tetrabutylammonium bromide), which has been shown to improve yields in similar reactions.[2]
Q2: I see a significant amount of a white, insoluble solid in my crude product that is not my desired compound. What is it?
A2: This is likely a symmetrical N,N'-diarylthiourea, formed from the reaction of unreacted aniline with the product or the acyl isothiocyanate intermediate. To minimize this, ensure a slow, dropwise addition of the aniline solution to the reaction mixture. This keeps the concentration of free aniline low at any given time. Using a slight excess of the acyl isothiocyanate can also help drive the desired reaction to completion.
Q3: How do I remove unreacted aniline from my final product?
A3: Unreacted aniline can often be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble salt, which can be separated in the aqueous phase. Be sure to wash with water afterward to remove any residual acid before proceeding with recrystallization.
Q4: What is the best way to monitor the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The consumption of the aniline and the formation of a new, typically less polar, product spot can be visualized under UV light.
Q5: My purified product has a wide melting point range. What does this indicate?
A5: A wide melting point range is a strong indication of impurities. This could be due to the presence of starting materials, side products, or residual solvent. Further purification, such as another recrystallization or column chromatography, is recommended to obtain a pure compound with a sharp melting point.
Quantitative Data
The following table summarizes the reaction conditions and outcomes for the synthesis of various N-(arylcarbamothioyl) acetamides.
| Substituent on Aryl Ring | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| H | 3 | Reflux | 85 | 132-134 |
| 4-Chloro | 4 | Reflux | 78 | 158-160 |
| 4-Methyl | 3 | Reflux | 88 | 145-147 |
| 4-Methoxy | 3.5 | Reflux | 82 | 140-142 |
| 2-Chloro | 5 | Reflux | 72 | 165-167 |
| 2-Methyl | 4 | Reflux | 85 | 150-152 |
| 3-Chloro | 4.5 | Reflux | 75 | 155-157 |
| 4-Bromo | 4 | Reflux | 76 | 162-164 |
| 4-Fluoro | 3.5 | Reflux | 80 | 148-150 |
Note: Yields and melting points are representative and can vary based on the specific reaction conditions and the purity of the reagents.
References
Addressing issues with removal of excess reagents in isothiocyanate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of isothiocyanates, with a particular focus on the removal of excess reagents and byproducts.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during your isothiocyanate synthesis and purification workflow.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my target isothiocyanate. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low isothiocyanate yield.
Detailed Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Primary Amine: Ensure the starting amine is pure and anhydrous. Moisture can interfere with the reaction.
-
Carbon Disulfide (CS₂): Use freshly distilled or high-purity CS₂.
-
Desulfurizing Agent: The quality of reagents like tosyl chloride or di-tert-butyl dicarbonate (Boc₂O) is critical. Ensure they have not degraded.
-
Solvents: Use anhydrous solvents, particularly for moisture-sensitive steps.
-
-
Reaction Conditions:
-
Temperature: Some reactions require low temperatures to prevent side reactions, while others, especially with less reactive amines, may need heating.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Starting Amine Reactivity:
-
Electron-Deficient Amines: Amines with electron-withdrawing groups are less nucleophilic and may react slowly or not at all. For these substrates, consider the following:
-
Stronger Base: Use a stronger base such as sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Higher Temperatures and Longer Reaction Times: These conditions can help drive the reaction to completion.
-
Two-Step Protocol: Isolating the intermediate dithiocarbamate salt before proceeding to the desulfurization step can improve yields for challenging substrates.
-
-
-
Desulfurization Step:
-
Choice of Reagent: The effectiveness of the desulfurizing agent is often substrate-dependent. If one agent fails, consider alternatives. For instance, Boc₂O is advantageous as it produces volatile byproducts, simplifying purification.[1]
-
Stoichiometry and Addition: Ensure the correct stoichiometric amount of the desulfurizing agent is used and that it is added under the appropriate conditions (e.g., portion-wise at a specific temperature).
-
-
Work-up and Purification:
-
pH Control: Isothiocyanates can be unstable under harsh acidic or basic conditions.[1] Careful neutralization of the reaction mixture is crucial.
-
Decomposition on Silica Gel: Some isothiocyanates are prone to decomposition during column chromatography on silica gel. Minimize the time the compound spends on the column or consider alternative purification methods like recrystallization or distillation if applicable.
-
Issue 2: Presence of Thiourea Byproduct
Question: My final product is contaminated with a significant amount of thiourea. How can I prevent its formation and remove it?
Answer:
Thiourea formation is a common side reaction that occurs when unreacted primary amine attacks the newly formed isothiocyanate.
Prevention Strategies:
-
Ensure Complete Dithiocarbamate Formation: Before adding the desulfurizing agent, confirm that the reaction between the primary amine and carbon disulfide is complete. This can be monitored by TLC by observing the disappearance of the starting amine spot.
-
Controlled Addition of Amine: In some cases, slow addition of the amine to the reaction mixture can minimize its concentration at any given time, reducing the likelihood of side reactions.
Removal Protocol: Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A non-polar/polar solvent system is typically effective. Start with a low polarity mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Elution: The less polar isothiocyanate product will typically elute before the more polar thiourea byproduct.
-
Monitoring: Collect fractions and monitor them by TLC to identify the fractions containing the pure isothiocyanate.
Issue 3: Difficulty in Removing Excess Desulfurizing Agent
Question: I am struggling to remove the excess desulfurizing agent (e.g., tosyl chloride) or its byproducts from my reaction mixture. What are the best methods for this?
Answer:
The choice of removal method depends on the desulfurizing agent used.
For Excess Tosyl Chloride:
-
Aqueous Work-up: Tosyl chloride can be hydrolyzed to p-toluenesulfonic acid by quenching the reaction with water. The acid can then be removed by extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Cellulose-Based Scavenging: A simple and eco-friendly method involves adding cellulosic material, such as filter paper, to the reaction mixture after the reaction is complete.[2] The hydroxyl groups on the cellulose react with the excess tosyl chloride, forming a solid tosylated cellulose that can be removed by filtration.[2]
For Byproducts of Di-tert-butyl Dicarbonate (Boc₂O):
-
Evaporation: One of the main advantages of using Boc₂O is that its byproducts (e.g., tert-butanol, CO₂, COS) are volatile.[1] These can often be removed by concentrating the reaction mixture under reduced pressure.
Experimental Protocol: Removal of Excess Tosyl Chloride with an Aqueous Wash
-
Upon completion of the reaction (monitored by TLC), quench the reaction mixture by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to remove p-toluenesulfonic acid).
-
Water.
-
Brine (saturated aqueous sodium chloride solution).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isothiocyanates?
A1: The most prevalent methods include:
-
Reaction with Carbon Disulfide followed by Desulfurization: This is a widely used two-step process where a primary amine is first converted to a dithiocarbamate salt, which is then treated with a desulfurizing agent.[1]
-
Reaction with Thiophosgene: A classic method, but thiophosgene is highly toxic and requires special handling precautions.
-
Reaction with other Thiocarbonylating Reagents: Reagents such as 1,1'-thiocarbonyldiimidazole (TCDI) can also be used.
Q2: How can I monitor the progress of my isothiocyanate synthesis?
A2: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and simple method to track the consumption of the starting amine and the formation of the isothiocyanate product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information, confirming the mass of the product and identifying any byproducts.
-
Infrared (IR) Spectroscopy: The isothiocyanate functional group exhibits a characteristic strong and sharp absorption band in the region of 2050-2150 cm⁻¹.
Q3: My isothiocyanate product appears to be degrading during column chromatography. What can I do?
A3: Isothiocyanate stability on silica gel can be an issue.[1] Consider the following:
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Use a Less Acidic Silica Gel: Deactivated or neutral silica gel can sometimes mitigate degradation.
-
Alternative Purification Methods: If the product is a solid, recrystallization may be a better option. For volatile isothiocyanates, distillation can be effective.
Q4: How can I purify a solid isothiocyanate without using column chromatography?
A4: Recrystallization is an excellent method for purifying solid compounds.
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which your isothiocyanate is sparingly soluble at room temperature but highly soluble when heated. Test small amounts of your crude product in various solvents to find a suitable one.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to your crude solid until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Q5: What is the best way to assess the purity of my final isothiocyanate product?
A5: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity of the sample. Note that some isothiocyanates may precipitate in the column at room temperature; high-temperature HPLC can mitigate this issue.[3]
-
Elemental Analysis: Determines the elemental composition (C, H, N, S) of the compound, which should match the theoretical values for the pure substance.
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for isothiocyanate synthesis using various desulfurizing agents.
| Desulfurizing Agent | Substrate Scope | Reaction Time | Purification Method | Typical Yield (%) | Reference |
| Tosyl Chloride | Alkyl, Aryl | < 30 min | Column Chromatography | 75-97 | [4] |
| Di-tert-butyl Dicarbonate (Boc₂O) | Alkyl, Aryl | 1-3 h | Evaporation / Column Chromatography | Good to Excellent | [1] |
| Hydrogen Peroxide | Non-chiral, Diisothiocyanates | - | - | - | |
| Sodium Persulfate | Alkyl, Aryl, Amino Acid Derivatives | ≤ 4 h | Recrystallization | ≥ 68% | |
| Iodine | - | - | Biphasic work-up | High | |
| Acetyl Chloride | Less polar isothiocyanates | - | Column Chromatography | - | [4] |
Experimental Protocols
Synthesis of Isothiocyanates using Carbon Disulfide and Tosyl Chloride
This protocol is a general method for the synthesis of a variety of isothiocyanates.
Experimental Workflow:
References
Technical Support Center: Optimizing Solvent Choice for Acetyl Isothiocyanate Cyclization Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent selection for acetyl isothiocyanate cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for this compound cyclization reactions?
A1: A range of aprotic and protic solvents have been successfully employed. Commonly used aprotic solvents include acetone, acetonitrile, N,N-dimethylformamide (DMF), toluene, and dichloroethane (DCE). Protic solvents like ethanol are also utilized, particularly in reactions involving hydrazine hydrate.[1] The choice of solvent can significantly impact reaction yield, time, and even the type of product formed.
Q2: How does solvent polarity affect the reaction outcome?
A2: Solvent polarity can influence the rate and selectivity of the cyclization reaction. Polar aprotic solvents like DMF and acetonitrile can be favorable for certain intramolecular cyclizations.[2] The polarity of the solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states. In some cases, a less polar solvent may be preferred to minimize side reactions. For instance, the reaction of phenacyl isothiocyanate with phenylhydrazine yields a thiadiazolidine derivative in dry acetone, while in the more polar acetonitrile, a 1,2,4-triazoline derivative is formed.[1]
Q3: Can the solvent choice lead to different products?
A3: Yes, the choice of solvent can be critical in determining the final product. A notable example is the reaction between phenacyl isothiocyanate and phenylhydrazine, which yields a 1,2,4-triazoline in acetonitrile but a thiadiazolidine derivative when conducted in dry acetone.[1] This is attributed to the reaction of acetone with phenylhydrazine to form a hydrazone intermediate that then undergoes cyclocondensation with the isothiocyanate.[1]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Heterocycle
| Possible Cause | Suggested Solution |
| Suboptimal Solvent | The chosen solvent may not be ideal for your specific reaction. Consult the data tables below for solvent performance in similar reactions. Consider screening a range of solvents with varying polarities, such as acetonitrile, DMF, toluene, and acetone.[1][2] |
| Incorrect Reaction Temperature | Elevated temperatures can sometimes lead to the formation of side products, thereby reducing the yield of the desired product.[3] Try lowering the reaction temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial. |
| Presence of Water | For some reactions, anhydrous conditions are crucial. The presence of water can lead to hydrolysis of the this compound or intermediates. Ensure you are using dry solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Cyclization | The intermediate, such as an N-acylthiourea or thiosemicarbazide, may not be cyclizing efficiently. This could be due to the need for a catalyst (e.g., acid or base) or a dehydrating agent. Some cyclizations are performed in the presence of reagents like polyphosphoric acid after the initial adduct formation.[1] |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Suggested Solution |
| Side Reactions Promoted by the Solvent | As mentioned, solvents like acetone can participate in the reaction, leading to unexpected products.[1] If you observe unexpected byproducts, consider switching to a more inert solvent like acetonitrile or toluene. |
| Reaction Temperature is Too High | High temperatures can promote side reactions and decomposition of reactants or products.[3] Optimize the reaction temperature by running the reaction at a lower temperature for a longer period. |
| Instability of Reactants or Intermediates | This compound and its intermediates can be reactive. Ensure they are used promptly after preparation or purification. |
Problem 3: The Reaction Does Not Proceed to Completion
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Some solvent systems may lead to slower reaction rates. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
| Poor Solubility of Reactants | If your starting materials are not fully dissolved, the reaction will be slow or incomplete. Choose a solvent in which all reactants are soluble at the reaction temperature. |
| Need for a Catalyst | Some cyclization reactions require a catalyst to proceed efficiently. This could be an acid, a base, or a metal catalyst depending on the specific reaction mechanism. For example, some cyclizations are acid-catalyzed.[1] |
Data Presentation: Solvent Effects on Reaction Yield and Time
The following tables summarize the impact of different solvents on the yield and reaction time of representative cyclization reactions.
Table 1: Solvent Optimization for the Synthesis of 2-Imino-1,3,4-oxadiazolines
| Entry | Solvent | Yield (%) |
| 1 | Toluene | Similar to CH3CN |
| 2 | CH3CN | 65 |
| 3 | Dichloroethane (DCE) | 73 |
| 4 | N,N-Dimethylformamide (DMF) | 42 |
Reaction conditions: N'-phenylbenzohydrazide, phenyl isothiocyanate, and DMAP in the specified solvent at 70°C for 15 hours. Yields are for the isolated product. Data is adapted from a study on the synthesis of 2-imino-1,3,4-oxadiazolines.[2]
Table 2: Qualitative Solvent Effects on Product Formation
| Reactants | Solvent | Major Product | Reference |
| Phenacyl isothiocyanate + Phenylhydrazine | Acetonitrile | 1,2,4-Triazoline derivative | [1] |
| Phenacyl isothiocyanate + Phenylhydrazine | Dry Acetone | Thiadiazolidine derivative | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-1,3,4-thiadiazoles from Carboxylic Acid Hydrazides
This one-pot method involves the in-situ formation of a thiosemicarbazide followed by acid-catalyzed cyclodehydration.
-
Reactant Preparation : In a round-bottom flask, dissolve the desired carboxylic acid hydrazide in a suitable anhydrous solvent (e.g., acetonitrile).
-
Addition of Isothiocyanate : Add trimethylsilyl isothiocyanate (TMSNCS) to the solution at room temperature and stir for the time required to form the thiosemicarbazide intermediate (monitor by TLC).
-
Cyclodehydration : Add a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) to the reaction mixture.
-
Heating : Heat the mixture under reflux until the cyclization is complete (monitor by TLC).
-
Work-up : Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Isolation : Filter the precipitate, wash it with water, and dry it.
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-1,3,4-thiadiazole.
This is a generalized protocol adapted from various synthetic methods for 2-amino-1,3,4-thiadiazoles.
Visualizations
Caption: General experimental workflow for this compound cyclization.
Caption: Decision tree for initial solvent selection in cyclization reactions.
References
Validation & Comparative
A Comparative Guide to Acetyl Isothiocyanate and Tribenzylsilyl Isothiocyanate for C-Terminal Sequencing
For researchers, scientists, and drug development professionals engaged in peptide and protein analysis, C-terminal sequencing provides critical information about protein structure, function, and processing. The choice of derivatization reagent is paramount for the success of chemical C-terminal sequencing methods. This guide offers a detailed comparison of two isothiocyanate-based reagents: acetyl isothiocyanate (AITC) and tribenzylsilyl isothiocyanate (TBS-ITC).
Performance Comparison
Both this compound and tribenzylsilyl isothiocyanate are utilized in the chemical degradation of peptides from the C-terminus, a method analogous to the Edman degradation for N-terminal sequencing. The core of this process involves the activation of the C-terminal carboxyl group, followed by derivatization with an isothiocyanate reagent to form a peptidyl thiohydantoin. This derivative is then cleaved to release the C-terminal amino acid as a thiohydantoin, which can be identified by chromatography.
While the sequencing efficiency of both reagents is reported to be comparable, they exhibit significant differences in their chemical stability and physical properties, which have practical implications for laboratory use.[1]
| Feature | This compound (AITC) | Tribenzylsilyl Isothiocyanate (TBS-ITC) | Reference |
| Physical State | Liquid | Solid | [1] |
| Stability | Unstable at room temperature | Much more stable with a relatively long shelf-life | [1] |
| Sequencing Efficiency | Effective for C-terminal sequencing | Reported to be about the same as AITC | [1] |
| Handling | Requires careful handling due to instability | Easier to handle and store due to its solid state and stability | [1] |
| Application | Established reagent in the Schlack-Kumpf degradation method for C-terminal sequencing | A newer generation reagent developed for improved stability and ease of use | [1][2] |
Experimental Workflow and Signaling Pathways
The general workflow for C-terminal sequencing using both AITC and TBS-ITC follows a three-step cyclical process. The key difference lies in the specific derivatization reagent used in the second step.
References
A Comparative Guide to the Efficiency of Acetyl Isothiocyanate and a Theoretical Outlook on Triphenylgermanyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isothiocyanate functional group is a cornerstone in the synthesis of a diverse array of nitrogen- and sulfur-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The reactivity of the isothiocyanate moiety can be modulated by the nature of the substituent attached to it. This guide provides a comparative analysis of the efficiency of acetyl isothiocyanate, a well-studied acyl isothiocyanate, and presents a theoretical outlook on the expected efficiency of triphenylgermanyl isothiocyanate.
Due to a lack of available experimental data for triphenylgermanyl isothiocyanate in the current body of scientific literature, this guide will focus on the established reactivity of this compound and provide a hypothetical comparison for triphenylgermanyl isothiocyanate based on fundamental principles of electronic and steric effects in organic chemistry. This theoretical framework is intended to guide future experimental investigations into the reactivity and potential applications of organogermanium isothiocyanates.
This compound: A Versatile and Reactive Building Block
This compound is a highly reactive and versatile reagent in organic synthesis. The presence of the electron-withdrawing acetyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack. This high reactivity has been extensively utilized in the synthesis of various heterocyclic systems.
Data Presentation: Reactivity of this compound
The following table summarizes the typical reactions of this compound with common nucleophiles, leading to a variety of important chemical scaffolds.
| Nucleophile | Product Type | Typical Reaction Conditions |
| Primary Amines | N-Acetylthioureas | Room temperature, various solvents (e.g., acetone, acetonitrile, THF) |
| Secondary Amines | N,N-Disubstituted-N'-acetylthioureas | Room temperature, various solvents |
| Alcohols | N-Acetyl-O-alkyl thiocarbamates | Often requires a base or catalyst, may require heating |
| Thiols | N-Acetyl-S-alkyl dithiocarbamates | Generally proceeds readily at room temperature |
| Hydrazines | 1-Acetylthiosemicarbazides | Room temperature, various solvents |
| α-Amino acids | 2-Thiohydantoins | Stepwise reaction, often with heating and acidic or basic conditions for cyclization |
Experimental Protocol: Synthesis of N-Acetyl-N'-(phenyl)thiourea
This protocol provides a representative example of the high efficiency of this compound in reacting with a primary amine.
Materials:
-
Acetyl chloride
-
Potassium thiocyanate (or ammonium thiocyanate)
-
Aniline
-
Dry Acetone
Procedure:
-
Preparation of this compound (in situ): A solution of acetyl chloride (1.0 eq) in dry acetone is added dropwise to a stirred suspension of potassium thiocyanate (1.1 eq) in dry acetone at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.
-
Thiourea Formation: The resulting solution/suspension of this compound is cooled to 0 °C, and a solution of aniline (1.0 eq) in dry acetone is added dropwise.
-
Reaction and Isolation: The reaction mixture is stirred at room temperature for 30-60 minutes. The solvent is then removed under reduced pressure. The residue is triturated with water to remove inorganic salts, and the solid product is collected by filtration, washed with water, and dried. The crude N-acetyl-N'-(phenyl)thiourea can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Triphenylgermanyl Isothiocyanate: A Theoretical Perspective
As of this guide's publication, there is no available literature detailing the synthesis or reactivity of triphenylgermanyl isothiocyanate. However, we can hypothesize its reactivity based on the known electronic and steric properties of the triphenylgermanyl ((C₆H₅)₃Ge-) group in comparison to the acetyl (CH₃CO-) group.
Electronic Effects: The acetyl group is strongly electron-withdrawing due to the presence of the carbonyl group. This effect is transmitted inductively and through resonance, leading to a highly electrophilic isothiocyanate carbon. In contrast, the triphenylgermanyl group is generally considered to be less electron-withdrawing than an acetyl group. The germanium atom is less electronegative than carbon, and while the phenyl groups are inductively withdrawing, the overall electronic effect on the isothiocyanate group is likely to be significantly less pronounced than that of the acetyl group. It is plausible that the triphenylgermanyl group may even exhibit a net electron-donating effect through hyperconjugation or other mechanisms.
Steric Effects: The triphenylgermanyl group is significantly more sterically hindered than the acetyl group due to the three bulky phenyl rings. This steric bulk would be expected to impede the approach of nucleophiles to the isothiocyanate carbon.
Hypothetical Data Presentation: Predicted Reactivity of Triphenylgermanyl Isothiocyanate
The following table presents a theoretical comparison of the expected reactivity of triphenylgermanyl isothiocyanate with common nucleophiles, based on the electronic and steric factors discussed above.
| Nucleophile | Predicted Product Type | Predicted Reaction Conditions and Efficiency |
| Primary Amines | N-(Triphenylgermanyl)thioureas | Likely to require more forcing conditions (e.g., heating, longer reaction times) compared to this compound due to reduced electrophilicity and steric hindrance. Lower yields are anticipated. |
| Secondary Amines | N,N-Disubstituted-N'-(triphenylgermanyl)thioureas | Reaction is expected to be very slow or may not proceed at all with bulky secondary amines due to severe steric hindrance. |
| Alcohols | N-(Triphenylgermanyl)-O-alkyl thiocarbamates | Expected to be a challenging reaction, likely requiring a strong catalyst and high temperatures. |
| Thiols | N-(Triphenylgermanyl)-S-alkyl dithiocarbamates | May proceed more readily than with alcohols due to the higher nucleophilicity of thiols, but still expected to be less efficient than the corresponding reaction with this compound. |
Mandatory Visualizations
Caption: General reaction mechanism of an acyl isothiocyanate with a nucleophile.
Caption: Experimental workflow for the synthesis of a 2-thiohydantoin from this compound.
Comparative Analysis and Future Directions
Based on this theoretical analysis, This compound is predicted to be a significantly more efficient reagent than triphenylgermanyl isothiocyanate in reactions with a wide range of nucleophiles. The enhanced reactivity of this compound is attributed to the strong electron-withdrawing nature of the acetyl group, which activates the isothiocyanate moiety towards nucleophilic attack. Conversely, the predicted lower reactivity of triphenylgermanyl isothiocyanate is a consequence of the reduced electrophilicity of the isothiocyanate carbon and the substantial steric hindrance imposed by the three phenyl groups.
It is crucial to emphasize that these are hypotheses that await experimental verification. Future research in this area should focus on:
-
Developing a reliable synthetic route to triphenylgermanyl isothiocyanate.
-
Conducting systematic kinetic and yield studies to compare its reactivity with that of this compound against a panel of standard nucleophiles.
-
Investigating the potential for unique reactivity or selectivity of triphenylgermanyl isothiocyanate that may arise from the presence of the germanium atom.
Such studies will be invaluable in determining the potential utility of organogermanium isothiocyanates as novel building blocks in synthetic and medicinal chemistry.
A Researcher's Guide: Navigating Alternatives to Acetyl Isothiocyanate for Protein Derivatization
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of experimental design. Acetyl isothiocyanate has its place in the toolbox, but a range of alternative reagents offer distinct advantages in specificity, efficiency, and the nature of the resulting bond. This guide provides a comprehensive comparison of key alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal derivatization strategy.
At a Glance: A Comparative Overview of Protein Derivatization Reagents
The choice of a derivatization reagent hinges on the target functional group, the desired properties of the final conjugate, and the required reaction conditions. Below is a summary of the key characteristics of prominent alternatives to this compound.
| Feature | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) | N-Hydroxysuccinimide (NHS) Esters | Maleimides |
| Target Group | N-terminal α-amino group | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Thiol groups (Cysteine) |
| Resulting Bond | Phenylthiocarbamoyl derivative | Thiourea | Amide | Thioether |
| Bond Stability | Cleavable under acidic conditions | Highly stable[1] | Highly stable[2][] | Stable, but can undergo retro-Michael reaction under certain conditions[4] |
| Primary Use | N-terminal protein sequencing (Edman degradation)[5][6] | Fluorescent labeling[7] | General protein labeling, crosslinking, biotinylation[8][9] | Site-specific labeling, antibody-drug conjugates (ADCs)[10] |
| Optimal pH | 8.0 - 9.0 (mildly alkaline)[5] | 8.5 - 9.0 | 7.2 - 8.5[8][9][11] | 6.5 - 7.5[4][10] |
| Key Advantage | Specific for N-terminus, enables stepwise sequencing[6] | Provides a fluorescent tag for detection | High reactivity and versatility for amine modification | High specificity for cysteine residues |
| Key Limitation | Not suitable for N-terminally blocked proteins[6] | Can lead to protein precipitation at high labeling ratios | Can react with other nucleophiles at higher pH; hydrolysis is a competing reaction[2][] | Requires a free thiol, which may necessitate reduction of disulfide bonds |
Delving Deeper: Reaction Mechanisms and Workflows
Understanding the underlying chemistry is crucial for optimizing your derivatization protocol. The following diagrams illustrate the reaction mechanisms for each class of reagent and a general experimental workflow.
Reaction Mechanisms
Caption: Reaction mechanisms for PITC, NHS esters, and maleimides with protein functional groups.
General Experimental Workflow
Caption: A generalized workflow for protein derivatization experiments.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for protein derivatization using the discussed reagents. Optimization may be required based on the specific protein and reagent used.
Protocol 1: Fluorescent Labeling with FITC
This protocol is a general guideline for labeling a protein with Fluorescein Isothiocyanate (FITC).
Materials:
-
Protein of interest
-
FITC
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) by dialysis if necessary.[12]
-
-
FITC Solution Preparation:
-
Just before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[7]
-
-
Labeling Reaction:
-
Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10 to 20-fold molar excess of FITC to protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[13]
-
-
Purification:
-
Remove unreacted FITC and byproducts by passing the reaction mixture through a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 494 nm (for FITC).
-
Analyze the labeled protein by SDS-PAGE to check for integrity.
-
Protocol 2: Amine Labeling with NHS Esters
This protocol outlines a general procedure for labeling proteins with an N-Hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
0.1 M Sodium Phosphate buffer, pH 7.2-8.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis cassette or gel filtration column
Procedure:
-
Protein Preparation:
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[11]
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C.[11]
-
-
Quenching:
-
Add a quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess reagent and byproducts by dialysis against a suitable buffer or by gel filtration.[11]
-
-
Characterization:
-
Confirm labeling using mass spectrometry or other appropriate methods.
-
Assess the impact on protein activity with a functional assay.
-
Protocol 3: Thiol-Specific Labeling with Maleimides
This protocol provides a general method for labeling cysteine residues with a maleimide-functionalized reagent.
Materials:
-
Protein of interest
-
Maleimide reagent
-
Anhydrous DMSO or DMF
-
Phosphate buffer (e.g., PBS), pH 6.5-7.5, degassed
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
-
Gel filtration column
Procedure:
-
Protein Preparation:
-
Maleimide Solution Preparation:
-
Dissolve the maleimide reagent in anhydrous DMSO or DMF.[13]
-
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from unreacted maleimide and byproducts using a gel filtration column.
-
-
Characterization:
-
Verify conjugation using mass spectrometry.
-
Perform a functional assay to ensure the modification has not compromised protein activity.
-
Concluding Remarks
The selection of a protein derivatization reagent is a critical decision that influences the outcome and interpretation of an experiment. While this compound is a valid choice for certain applications, alternatives such as phenyl isothiocyanate, fluorescein isothiocyanate, NHS esters, and maleimides offer a broader range of specificities and functionalities. By carefully considering the target amino acid, desired bond stability, and the nature of the reporter or effector molecule, researchers can select the most appropriate tool for their protein modification needs. The protocols provided herein serve as a starting point, and empirical optimization is always recommended to achieve the desired level of derivatization while preserving the protein's structural and functional integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. nbinno.com [nbinno.com]
- 13. biotium.com [biotium.com]
A Comparative Guide to the Synthesis of Heterocycles Using Acyl Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Acyl isothiocyanates are highly versatile reagents in organic chemistry, prized for their dual electrophilic nature that enables a variety of cyclization reactions to form nitrogen- and sulfur-containing heterocycles.[1][2] These heterocyclic motifs are of significant interest in medicinal chemistry due to their prevalence in a wide array of bioactive molecules. This guide provides a comparative analysis of the use of acyl isothiocyanates in the synthesis of two important classes of heterocycles: 2-aminothiazoles and 2,5-disubstituted-1,3,4-thiadiazoles. The performance of acyl isothiocyanate-based methods will be compared with alternative synthetic strategies, supported by experimental data and detailed protocols.
I. Comparative Synthesis of 2-Aminothiazoles
2-Aminothiazoles are a cornerstone of many pharmaceutical compounds. The classical Hantzsch synthesis is a widely recognized method for their preparation. Below is a comparison of this method with a multicomponent reaction utilizing an acyl isothiocyanate.
Data Presentation: 2-Aminothiazole Synthesis
| Method | Reagents | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thiourea | 30 min - 10 hrs | 60-99% | Well-established, versatile, generally high yields. | Requires pre-synthesized and often lachrymatory α-haloketones. |
| One-Pot Multicomponent Reaction | Aldehyde, Benzoylisothiocyanate, Alkyl Bromide, Ammonium Acetate, Sodium Cyanide | Short | Good to Excellent | Avoids isolation of hazardous intermediates, time and resource-efficient. | May require specific catalysts and optimization of reaction conditions. |
Experimental Protocols
1. Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole [1]
-
Materials: 2-Bromoacetophenone (5.0 mmol), thiourea (7.5 mmol), methanol (5 mL), 5% sodium carbonate solution.
-
Procedure:
-
Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.
-
The collected solid is then air-dried to yield the 2-amino-4-phenylthiazole product.
-
2. One-Pot Multicomponent Synthesis of Thiazole Derivatives [3]
-
Materials: Aldehyde, benzoylisothiocyanate, alkyl bromide, ammonium acetate, sodium cyanide, KF/Clinoptilolite nanoparticles (catalyst), water.
-
Procedure:
-
In a reaction vessel, combine the aldehyde, benzoylisothiocyanate, alkyl bromide, ammonium acetate, sodium cyanide, and a catalytic amount of KF/Clinoptilolite nanoparticles in water.
-
Heat the mixture at 100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the thiazole derivative is isolated and purified.
-
Reaction Pathway Diagram
II. Comparative Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
2,5-Disubstituted-1,3,4-thiadiazoles are another class of heterocycles with a broad spectrum of biological activities. A common and effective method for their synthesis involves the reaction of acyl isothiocyanates with hydrazides, followed by cyclization. This can be compared with alternative methods starting from thiosemicarbazides or using sulfur-based reagents.
Data Presentation: 2,5-Disubstituted-1,3,4-Thiadiazole Synthesis
| Method | Starting Materials | Key Intermediate | Cyclization Conditions | Yield (%) |
| Acyl Isothiocyanate Method | Acyl Isothiocyanate, Hydrazide | Acylthiosemicarbazide | Concentrated H₂SO₄ or Polyphosphoric Acid | High |
| Thiosemicarbazide Cyclization | Thiosemicarbazide, Carboxylic Acid | - | Dehydrating agents (e.g., POCl₃) | Moderate to High |
| Sulfur-Mediated Coupling | Acyl Hydrazine, Nitroalkane, S₈, Na₂S | - | Room Temperature | Excellent |
Experimental Protocols
1. Synthesis from Acyl Isothiocyanate and Hydrazide [4]
-
Step 1: Formation of Acylthiosemicarbazide
-
Materials: Acyl isothiocyanate (1.0 eq), corresponding hydrazide (1.0 eq), acetone or THF.
-
Procedure:
-
Dissolve the acyl isothiocyanate in a suitable solvent.
-
Add the hydrazide to the solution and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash with a small amount of cold solvent.
-
-
-
Step 2: Cyclization to 1,3,4-Thiadiazole [4][5]
-
Materials: Acylthiosemicarbazide intermediate, concentrated sulfuric acid or polyphosphoric acid.
-
Procedure:
-
Suspend the dried acylthiosemicarbazide in a dehydrating acid.
-
Heat the mixture between 80-120°C for 1-3 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia).
-
The precipitated solid is filtered, washed with water, and recrystallized to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.
-
-
2. Synthesis from Thiosemicarbazide and Carboxylic Acid [6]
-
Materials: Carboxylic acid, thiosemicarbazide, phosphorus oxychloride (POCl₃).
-
Procedure:
-
A mixture of the carboxylic acid and thiosemicarbazide is heated in the presence of phosphorus oxychloride.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the 2-amino-5-substituted-1,3,4-thiadiazole.
-
3. Sulfur-Mediated Direct Coupling [7]
-
Materials: Acyl hydrazine (0.2 mmol), nitroalkane (0.4 mmol), elemental sulfur (S₈, 0.4 mmol), Na₂S·9H₂O (0.36 mmol), DMF (2 mL).
-
Procedure:
-
Add the nitroalkane and acyl hydrazine to a mixture of S₈ and Na₂S·9H₂O in DMF under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add 2 N HCl solution and stir for an additional 2 hours.
-
The crude product is purified by silica-gel flash-column chromatography.
-
Experimental Workflow Diagram
Conclusion
Acyl isothiocyanates serve as powerful and versatile building blocks for the synthesis of a wide range of biologically important heterocycles.[1][2] For the synthesis of 2-aminothiazoles, while the traditional Hantzsch synthesis remains a robust method, multicomponent reactions involving acyl isothiocyanates offer a more streamlined, one-pot approach. In the realm of 2,5-disubstituted-1,3,4-thiadiazoles, the reaction of acyl isothiocyanates with hydrazides provides a reliable and high-yielding pathway. However, emerging methods, such as the direct sulfur-mediated coupling, present highly efficient and mild alternatives that are amenable to a broad range of functional groups. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 3. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Cancer Therapy: Validating the Efficacy of Acetyl Isothiocyanate-Derived Anticancer Agents
For Immediate Release
In the relentless pursuit of more effective and less toxic cancer treatments, researchers are increasingly turning their attention to naturally derived compounds. Among these, acetyl isothiocyanate-derived agents, found in cruciferous vegetables, are emerging as promising candidates. This guide provides a comprehensive comparison of the anticancer efficacy of these compounds against established chemotherapeutic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of Isothiocyanates and Conventional Anticancer Agents
Isothiocyanates (ITCs), such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC), have demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Their efficacy, often measured by the half-maximal inhibitory concentration (IC50), is comparable to and in some cases synergistic with conventional chemotherapy drugs like doxorubicin and cisplatin.
In Vitro Cytotoxicity Data
The following tables summarize the IC50 values of various ITCs and conventional anticancer drugs in different cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Sulforaphane | PC-3 | Prostate Cancer | 12.94 | [1] |
| Sulforaphane | DU145 | Prostate Cancer | 14 | [2] |
| Sulforaphane | LNCaP | Prostate Cancer | 13.1 | [3] |
| Doxorubicin | PC3 | Prostate Cancer | 8.00 | [4] |
| Doxorubicin | LNCaP | Prostate Cancer | 0.169 | [5] |
| Doxorubicin | DU145 | Prostate Cancer | 0.343 | [6] |
Table 1: Comparative IC50 Values in Prostate Cancer Cell Lines. This table highlights the cytotoxic effects of sulforaphane and doxorubicin on various prostate cancer cell lines.
| Compound(s) | Cell Line | Cancer Type | Key Findings | Citation |
| PEITC + Cisplatin | A549, H596 | Non-Small Cell Lung Cancer | Co-encapsulation in liposomes enhances toxicity towards cancer cells over normal lung cells. | |
| Sulforaphane + Doxorubicin | Breast Cancer Cells | Breast Cancer | Sulforaphane potentiates the anticancer effects of doxorubicin and attenuates its cardiotoxicity. | |
| Sulforaphane + Cisplatin | Ovarian Cancer Cells | Ovarian Cancer | Sulforaphane acts synergistically with cisplatin to inhibit cancer cell proliferation and promote apoptosis.[7] |
Table 2: Synergistic Effects of Isothiocyanates with Conventional Chemotherapy. This table showcases the potential of ITCs to enhance the efficacy of existing anticancer drugs.
Mechanisms of Action: A Multi-pronged Attack on Cancer
Isothiocyanate-derived compounds exert their anticancer effects through the modulation of multiple cellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Key Signaling Pathways Modulated by Isothiocyanates
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Isothiocyanate compounds and/or other anticancer agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells and treat with test compounds as described for the MTT assay.
-
Harvest cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
Materials:
-
Cancer cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and add a chemiluminescent substrate.
-
Detect the signal using an imaging system.
References
- 1. Frontiers | Sulforaphane inhibits the growth of prostate cancer by regulating the microRNA-3919/DJ-1 axis [frontiersin.org]
- 2. Sulforaphane Reduces Prostate Cancer Cell Growth and Proliferation In Vitro by Modulating the Cdk-Cyclin Axis and Expression of the CD44 Variants 4, 5, and 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Low-Dose Sulforaphane and Docetaxel on Mitochondrial Function and Metabolic Reprogramming in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Desulfurization Reagents: Evaluating Acetyl Isothiocyanate and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate desulfurization reagent is a critical step in chemical synthesis. This guide provides an objective comparison of various desulfurization agents, with a focus on the conversion of dithiocarbamates to isothiocyanates, a key transformation in the synthesis of many biologically active compounds. While direct comparative data for acetyl isothiocyanate as a general desulfurizing agent is limited in the available literature, this guide leverages data for structurally related compounds and other common reagents to provide a comprehensive overview.
Performance in Isothiocyanate Synthesis
The synthesis of isothiocyanates from primary amines often proceeds through a dithiocarbamate intermediate, which is then desulfurized. The efficiency of this desulfurization step is highly dependent on the reagent used. A study comparing various desulfurizing agents in the microwave-assisted synthesis of benzyl isothiocyanate from the corresponding dithiocarbamate provides valuable quantitative data for comparison.
Table 1: Comparison of Desulfurizing Agents for Benzyl Isothiocyanate Synthesis
| Reagent | Abbreviation | Yield (%) |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | 92 |
| Cyanuric chloride | TCT | 87 |
| Iodine | I₂ | 86 |
| Di-tert-butyl dicarbonate | (Boc)₂O | 82 |
| Propane phosphonic acid anhydride | T3P® | 80 |
| p-Toluenesulfonyl chloride | TsCl | 78 |
| Ethyl chloroformate | - | 75 |
| Hydrogen peroxide (30%) | H₂O₂ | 75 |
Data sourced from a study on the synthesis of benzyl isothiocyanate. The reactions were carried out under microwave conditions (3 min, 90 °C)[1][2].
While this compound is not explicitly listed in this direct comparison, the performance of other acylating agents like di-tert-butyl dicarbonate and ethyl chloroformate, as well as acid chlorides like p-toluenesulfonyl chloride, provides a benchmark. It is plausible that acetyl chloride, a closely related and more common reagent, would perform similarly. One study screened several reagents for the synthesis of phenethyl isothiocyanate and found that acetyl chloride provided an excellent yield of 94%.
Desulfurization in Other Key Transformations
Beyond isothiocyanate synthesis, desulfurization is a key step in various other chemical transformations. Notably, the conversion of thioureas to carbodiimides and thioketones to ketones are common applications.
Thiourea to Carbodiimide Conversion
The desulfurization of thioureas is a classic method for preparing carbodiimides. A variety of reagents have been successfully employed for this transformation.
Common Reagents for Thiourea Desulfurization:
-
Mercuric oxide (HgO): A traditional and effective reagent[3].
-
o-Iodoxybenzoic acid (IBX): An efficient and mild oxidizing agent[4].
-
Hypervalent iodine(III) reagents: Provide excellent yields and high selectivity[4].
-
Di-tert-butyl dicarbonate ((Boc)₂O): Used with a catalytic amount of DMAP[5].
-
Methanesulfonyl chloride: Used in the presence of triethylamine and DMAP[6].
It is important to note that a review of the literature did not yield examples of this compound being used for the desulfurization of thioureas to carbodiimides.
Thioketone to Ketone Conversion
The transformation of a thioketone to its corresponding ketone is another important desulfurization reaction.
Common Methods for Thioketone Desulfurization:
-
Hydrolysis: Can be achieved under aqueous acidic or basic conditions. Phase-transfer catalysis with sodium hydroxide has been shown to be efficient[7].
-
Copper(I) chloride: Forms a complex with the sulfur atom, which is then readily attacked by a hydroxyl ion[7].
-
Lawesson's Reagent and PSCl₃/H₂O/Et₃N: While primarily used for thionation (ketone to thioketone), understanding their reactivity is crucial in the context of sulfur chemistry[8].
Similar to the thiourea to carbodiimide conversion, there is no significant evidence in the reviewed literature of this compound being employed for the desulfurization of thioketones.
Experimental Protocols
General Procedure for the Synthesis of Benzyl Isothiocyanate using a Desulfurizing Agent
This protocol is based on the comparative study referenced in Table 1.
Materials:
-
Benzylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Desulfurizing agent (e.g., DMT/NMM/TsO⁻)
-
Microwave reactor
Procedure:
-
To a solution of benzylamine (1 mmol) in dichloromethane (5 mL) in a microwave vial, add triethylamine (3 mmol) and carbon disulfide (3 mmol).
-
Stir the mixture at room temperature for 5-10 minutes to form the dithiocarbamate intermediate.
-
Add the desulfurizing agent (1 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 3 minutes at 90 °C.
-
After cooling, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain pure benzyl isothiocyanate.
Visualizing the Chemistry
Experimental Workflow for Isothiocyanate Synthesis
Caption: Workflow for the two-step synthesis of isothiocyanates.
Logical Relationship of Desulfurization Reagents
Caption: Common desulfurization reagents for different transformations.
Conclusion
The selection of a desulfurization reagent is highly dependent on the specific transformation and substrate. For the synthesis of isothiocyanates from dithiocarbamates, reagents like DMT/NMM/TsO⁻ and acetyl chloride (based on its high yield in a similar synthesis) have demonstrated high efficiency. For other transformations, such as the conversion of thioureas to carbodiimides or thioketones to ketones, a different set of reagents is generally employed. While this compound itself is not widely documented as a direct desulfurizing agent for these common transformations, the principles of acyl group activation seen with related compounds suggest its potential utility in specific synthetic contexts, warranting further investigation. Researchers should consider factors such as yield, reaction conditions, substrate scope, and reagent availability when selecting the optimal desulfurization strategy.
References
- 1. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. Carbodiimide synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Thioketone synthesis by thionation [organic-chemistry.org]
A Comparative Analysis of the Biological Activities of Acetyl Isothiocyanate Derivatives and Other Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. Renowned for their pungent flavor, these compounds have garnered significant scientific interest due to their potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of acetyl isothiocyanate derivatives against other well-studied isothiocyanates, supported by experimental data and methodologies.
Anticancer Activity
Isothiocyanates exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways involved in cancer progression.[1][2] The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
One notable acetylated derivative is N-acetyl-S-(N-allylthiocarbamoyl)cysteine (NAC-AITC), the principal urinary metabolite of allyl isothiocyanate (AITC).[3][4] Studies have shown that NAC-AITC effectively inhibits the growth of bladder cancer cells.[3][4] Another example is 2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate, which has been noted for its potential as an anticancer agent due to the known anticancer properties of isothiocyanates.[5]
Below is a comparison of the in vitro anticancer activity of various isothiocyanates across different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-acetyl-S-(N-allylthiocarbamoyl)cysteine (NAC-AITC) | UM-UC-3 (Bladder) | ~15 | [3][4] |
| AY-27 (Bladder) | ~15 | [3][4] | |
| Allyl Isothiocyanate (AITC) | H1299 (Lung) | 5 | [6] |
| A549 (Lung) | 10 | [6] | |
| HL60/S (Leukemia) | 2.0 ± 0.3 | [6] | |
| PC-3 (Prostate) | ~17 | [6] | |
| LNCaP (Prostate) | ~17 | [6] | |
| MCF-7 (Breast) | ~5 | [6] | |
| Benzyl Isothiocyanate (BITC) | HL60/S (Leukemia) | 2.5 | [7] |
| Phenethyl Isothiocyanate (PEITC) | HL60/S (Leukemia) | 2.5 | [7] |
| Phenyl Isothiocyanate (PITC) | H1299 (Lung) | 7.5 | [6] |
| A549 (Lung) | 15 | [6] |
Antimicrobial Activity
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various pathogens.[8] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
While specific MIC values for a wide range of this compound derivatives are not extensively documented in the available literature, the antimicrobial potential of isothiocyanates, in general, is well-established. For instance, allyl isothiocyanate (AITC) has been shown to be effective against foodborne pathogens.[1][9]
The following table summarizes the antimicrobial activity of selected isothiocyanates.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Allyl Isothiocyanate (AITC) | Pseudomonas aeruginosa | 103 ± 6.9 | [10] |
| Escherichia coli O157:H7 | 10 - 100 | [1] | |
| Staphylococcus aureus | 10 - 100 | [1] | |
| Benzyl Isothiocyanate (BITC) | Pseudomonas aeruginosa | 2145 ± 249 | [10] |
| Methicillin-resistant S. aureus (MRSA) | 2.9 - 110 | [11] | |
| Phenethyl Isothiocyanate (PEITC) | Pseudomonas aeruginosa | 29423 ± 1652 | [10] |
Enzyme Inhibition
Isothiocyanates are known to inhibit a variety of enzymes, which contributes to their biological effects. For example, some ITCs can inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[12][13][14] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes. Additionally, ITCs have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[15]
The inhibitory potential of these compounds is often expressed as IC50 values.
| Compound | Enzyme | IC50 (µM) | Reference |
| Isothiocyanate Derivative (I1) | COX-2 | 0.020 | [15] |
| Fluoro-containing phenyl ester derivative (I1c) | COX-2 | 0.025 | [15] |
| Allyl Isothiocyanate (AITC) | Thioredoxin Reductase | >1 µL/L | [9] |
| Acetate Kinase | 10 - 100 µL/L | [9] |
Experimental Protocols
Anticancer Activity Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.[16]
-
Compound Treatment: The cells are then treated with various concentrations of the isothiocyanate derivatives (e.g., 0, 1, 2, 5, 10, 20, 50, and 100 µM) and incubated for a specified period (e.g., 72 hours).[16]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours, allowing viable cells to convert the MTT into formazan crystals.[16]
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 490 nm). The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[16]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The isothiocyanate derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay (COX-2 Inhibition)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Compound Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer. The isothiocyanate derivatives are prepared at various concentrations.
-
Reaction Mixture: The reaction is initiated by adding the substrate (e.g., arachidonic acid) to a mixture containing the enzyme and the test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period.
-
Measurement: The product of the enzymatic reaction (e.g., prostaglandin E2) is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Isothiocyanates, including their acetylated derivatives, exert their biological effects by modulating a complex network of cellular signaling pathways.
Anticancer Signaling Pathways
In cancer cells, ITCs can induce apoptosis and cell cycle arrest by targeting key regulatory proteins and signaling cascades.[17] For example, the anticancer activity of NAC-AITC is associated with the downregulation of α- and β-tubulin, activation of caspase-3, and downregulation of vascular endothelial growth factor (VEGF).[3] AITC has been shown to induce apoptosis through the modulation of the Bax/Bcl-2 protein ratio.[18]
Below is a diagram illustrating a generalized signaling pathway for isothiocyanate-induced apoptosis.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating the anticancer potential of novel isothiocyanate derivatives typically follows a structured workflow, from initial in vitro screening to more complex cellular and molecular analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The principal urinary metabolite of allyl isothiocyanate, N-acetyl-S-(N-allylthiocarbamoyl)cysteine, inhibits the growth and muscle invasion of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Buy 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate | 62414-75-9 [smolecule.com]
- 6. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic inhibition by allyl isothiocyanate and factors affecting its antimicrobial action against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allyl isothiocyanate regulates lysine acetylation and methylation marks in an experimental model of malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitory effect of isothiocyanate derivant targeting AGPS by computer-aid drug design on proliferation of glioma and hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Stability Showdown: Acetyl Isothiocyanate vs. Silyl Isothiocyanates in Research and Development
A Comparative Guide for Scientists and Drug Development Professionals
In the dynamic landscape of chemical synthesis and drug development, the choice of reagents is paramount to the success of a reaction. Isothiocyanates (ITCs) are a versatile class of compounds, but their stability can be a critical factor influencing their storage, handling, and reactivity. This guide provides a comprehensive comparison of the stability of acetyl isothiocyanate against various silyl isothiocyanates, offering researchers the necessary data and protocols to make informed decisions for their specific applications.
Executive Summary
This guide delves into the thermal and hydrolytic stability of this compound and a range of silyl isothiocyanates. While direct comparative quantitative data is scarce in existing literature, this document compiles available information, outlines key stability trends, and provides detailed experimental protocols for researchers to conduct their own assessments. In general, the reactivity of the isothiocyanate group is significantly influenced by the substituent attached to the nitrogen atom. This compound, with its electron-withdrawing acetyl group, is generally more reactive and less stable than silyl isothiocyanates. Among silyl isothiocyanates, stability is expected to increase with the steric bulk of the silyl group.
Comparative Stability Analysis
The stability of isothiocyanates is primarily dictated by their susceptibility to nucleophilic attack, particularly by water (hydrolysis), and their propensity to decompose at elevated temperatures.
Hydrolytic Stability
Isothiocyanates are known to be sensitive to moisture, undergoing hydrolysis to form corresponding amines and other byproducts. The rate of this degradation is highly dependent on the electronic and steric nature of the substituent.
Silyl Isothiocyanates: The stability of silyl isothiocyanates to hydrolysis is influenced by the nature of the organic groups attached to the silicon atom. Trimethylsilyl isothiocyanate (TMSNCS) is widely reported to be moisture-sensitive and reacts rapidly with water[4]. However, the silicon-nitrogen bond in silyl isothiocyanates is generally less polarizing than the carbon-nitrogen bond in this compound, suggesting a comparatively lower susceptibility to hydrolysis under neutral conditions.
A key factor in the stability of silyl compounds is steric hindrance. It is well-established that the hydrolytic stability of silyl ethers increases with the size of the alkyl groups on the silicon atom. This trend is expected to be similar for silyl isothiocyanates.
Hypothesized Order of Hydrolytic Stability:
Based on general chemical principles, the order of hydrolytic stability is predicted to be:
This compound < Trimethylsilyl Isothiocyanate (TMSNCS) < Triethylsilyl Isothiocyanate (TESNCS) < tert-Butyldimethylsilyl Isothiocyanate (TBDMSNCS)
This proposed order is based on the combined effects of electronics (electron-withdrawing acetyl group increasing reactivity) and sterics (larger silyl groups hindering nucleophilic attack).
Thermal Stability
Thermal degradation can be a significant issue for isothiocyanates, potentially leading to decomposition and the formation of unwanted byproducts.
This compound: Acyl isothiocyanates are known to undergo a thermal 1,3-rearrangement to form the corresponding thioacyl isocyanates at temperatures around 100 °C[5]. This isomerization represents a pathway for thermal degradation.
Silyl Isothiocyanates: Trimethylsilyl isothiocyanate has a boiling point of 143 °C, indicating a reasonable degree of thermal stability[4][6]. While specific TGA/DSC data is not widely published, its use in high-temperature reactions suggests it is more thermally robust than this compound. The thermal stability of other silyl isothiocyanates is expected to be comparable or higher, influenced by their molecular weight and intermolecular forces.
Quantitative Data Summary
Due to the limited availability of direct comparative studies, a comprehensive table of quantitative stability data cannot be provided. However, the following table summarizes key physical properties that can infer relative stability.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Stability Features |
| This compound | CH₃CONCS | 101.13 | 131-133 | Highly reactive, susceptible to nucleophilic attack and thermal rearrangement.[1][2] |
| Trimethylsilyl Isothiocyanate (TMSNCS) | (CH₃)₃SiNCS | 131.27 | 143 | Moisture-sensitive, reacts rapidly with water.[4][6] |
| Triethylsilyl Isothiocyanate (TESNCS) | (C₂H₅)₃SiNCS | 173.35 | ~198-200 (estimated) | Expected to be more hydrolytically stable than TMSNCS due to increased steric hindrance. |
| tert-Butyldimethylsilyl Isothiocyanate (TBDMSNCS) | (CH₃)₃CSi(CH₃)₂NCS | 187.39 | ~210-215 (estimated) | Expected to have the highest hydrolytic stability among the listed silyl isothiocyanates due to significant steric bulk. |
Experimental Protocols
To enable researchers to perform direct and accurate comparisons, the following detailed experimental protocols for assessing hydrolytic and thermal stability are provided.
Protocol for Assessing Hydrolytic Stability
This protocol outlines a general method for determining the hydrolytic stability of isothiocyanates using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of hydrolysis of an isothiocyanate in an aqueous solution at a specific pH and temperature.
Materials:
-
Isothiocyanate compound (acetyl ITC, TMSNCS, etc.)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer solution of desired pH (e.g., phosphate buffer for pH 7)
-
Internal standard (a stable compound that does not react with the isothiocyanate or its degradation products)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the isothiocyanate (e.g., 10 mM) in acetonitrile.
-
Prepare a stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a thermostated vial, add the buffer solution.
-
Initiate the reaction by adding a small aliquot of the isothiocyanate stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM).
-
Simultaneously, add the internal standard.
-
-
Time-Course Analysis:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume of cold acetonitrile.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Monitor the disappearance of the isothiocyanate peak and the appearance of any degradation product peaks.
-
-
Data Analysis:
-
Calculate the concentration of the isothiocyanate at each time point relative to the internal standard.
-
Plot the concentration of the isothiocyanate versus time.
-
Determine the half-life (t₁/₂) of the hydrolysis reaction.
-
Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol describes the use of TGA to determine the decomposition temperature of liquid isothiocyanates.
Objective: To determine the onset of thermal decomposition for an isothiocyanate.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation:
-
Ensure the isothiocyanate sample is pure and free of solvent.
-
Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).
-
-
Data Collection and Analysis:
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument's software, often as the intersection of the baseline with the tangent of the decomposition curve.
-
Visualizing Reaction Pathways and Workflows
To further aid in understanding the processes described, the following diagrams have been generated using the DOT language.
Hydrolytic Degradation Pathway of Isothiocyanates
Caption: Generalized pathway for the hydrolysis of isothiocyanates.
Experimental Workflow for Hydrolytic Stability Assessment
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. This compound|CAS 13250-46-9|Research Compound [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2290-65-5 CAS MSDS (TRIMETHYLSILYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. (Trimethylsilyl)isothiocyanate 99 2290-65-5 [sigmaaldrich.com]
Aromatic vs. Aliphatic Isothiocyanates: A Comparative Guide to Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs), the bioactive compounds derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, have garnered significant attention for their potent antimicrobial properties.[1][2][3][4][5] These sulfur-containing molecules are broadly classified into two main groups based on their chemical structure: aromatic and aliphatic isothiocyanates. This guide provides an objective comparison of the antimicrobial performance of these two classes, supported by experimental data, to aid researchers in the selection and development of novel antimicrobial agents.
Structural Differences and Antimicrobial Potency
The fundamental difference between these two groups lies in their side chains. Aromatic isothiocyanates, such as benzyl isothiocyanate (BITC) and phenylethyl isothiocyanate (PEITC), contain a benzene ring.[4][6] In contrast, aliphatic isothiocyanates, like allyl isothiocyanate (AITC) and sulforaphane, possess a linear or branched carbon chain.[4][6]
Experimental evidence consistently demonstrates that aromatic isothiocyanates generally exhibit stronger bactericidal effects than their aliphatic counterparts.[1][6][7] This enhanced activity is often attributed to the presence of the aromatic ring, which increases the lipophilicity of the molecule.[7] This increased lipophilicity is thought to facilitate the penetration of the isothiocyanate through the lipid-rich bacterial cell membranes, allowing for more effective interaction with intracellular targets.[1][2]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of isothiocyanates is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
The following tables summarize the MIC values of representative aromatic and aliphatic isothiocyanates against various bacterial strains as reported in peer-reviewed studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of Aromatic vs. Aliphatic Isothiocyanates against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Isothiocyanate | Class | MIC Range (µg/mL) | Reference |
| Benzyl isothiocyanate (BITC) | Aromatic | 2.9 - 110 | [7] |
| Phenylethyl isothiocyanate (PEITC) | Aromatic | Not specified, but higher than BITC | [4] |
| Allyl isothiocyanate (AITC) | Aliphatic | Higher than aromatic ITCs | [4][7] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Aromatic vs. Aliphatic Isothiocyanates against Campylobacter jejuni
| Isothiocyanate | Class | MIC Range (µg/mL) | Reference |
| Benzyl isothiocyanate (BITC) | Aromatic | 1.25 - 5 | [8] |
| Allyl isothiocyanate (AITC) | Aliphatic | 50 - 200 | [8] |
Table 3: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Isothiocyanates against Oral Pathogens
| Isothiocyanate | Class | Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Benzyl isothiocyanate (BITC) | Aromatic | S. mutans | 0.0312 - 4.000 | Same or 2x MIC | [6] |
| Phenylethyl isothiocyanate (PEITC) | Aromatic | S. mutans | 0.0078 - 1.000 | Same or 2x MIC | [6] |
| Allyl isothiocyanate (AITC) | Aliphatic | S. mutans | 0.0312 - 4.000 | < 4x MIC | [6] |
| Sulforaphane | Aliphatic | S. mutans | 0.0078 - 1.000 | < 4x MIC | [6] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of isothiocyanates is multifaceted. A primary proposed mechanism involves the reaction of the electrophilic isothiocyanate group (-N=C=S) with sulfhydryl groups (-SH) of essential microbial enzymes and proteins.[4][7] This interaction can lead to enzyme inactivation and disruption of critical cellular processes, ultimately resulting in microbial death.
Additionally, isothiocyanates, particularly the more lipophilic aromatic variants, can disrupt the integrity of bacterial cell membranes.[2][9] This can lead to the leakage of essential intracellular components and a breakdown of the electrochemical gradients necessary for cell survival.[9] Some studies also suggest that isothiocyanates can interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[2]
Caption: Proposed antimicrobial mechanisms of aromatic and aliphatic isothiocyanates.
Experimental Protocols
The data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is typically determined using the broth microdilution method.
-
Preparation of Isothiocyanate Solutions: A stock solution of the isothiocyanate is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6] A series of twofold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[6][8]
-
Inoculum Preparation: The test microorganism is cultured to a specific density, typically corresponding to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.[8]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the isothiocyanate that shows no visible growth of the microorganism.
Disc Diffusion Assay
The disc diffusion method provides a qualitative assessment of antimicrobial activity.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the isothiocyanate are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Measurement: The diameter of the zone of growth inhibition around each disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: General workflow for antimicrobial susceptibility testing of isothiocyanates.
Conclusion
The available evidence strongly suggests that aromatic isothiocyanates are, in general, more potent antimicrobial agents than their aliphatic counterparts. This is likely due to the enhanced lipophilicity conferred by the aromatic ring, which facilitates passage across bacterial membranes. The quantitative data from MIC and MBC assays consistently show lower values for aromatic ITCs like BITC compared to aliphatic ITCs like AITC against a range of pathogenic bacteria. For researchers and drug development professionals, this structural-activity relationship is a critical consideration in the design and screening of new isothiocyanate-based antimicrobial therapies. Further research into the precise molecular targets and potential for synergistic effects with existing antibiotics could unlock the full therapeutic potential of this promising class of natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmb.or.kr [jmb.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
- 9. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reaction Kinetics of Isothiocyanates for Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables. Their potent biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects, have made them a focal point of intensive research in drug development. The therapeutic potential of ITCs is intrinsically linked to their reactivity towards biological nucleophiles, primarily the thiol groups of cysteine residues in proteins. This guide provides a comparative analysis of the reaction kinetics of different isothiocyanates, offering insights into their structure-activity relationships and providing supporting experimental data to aid in the selection and development of ITC-based therapeutics.
Comparative Reaction Kinetics with Glutathione
The reaction of isothiocyanates with glutathione (GSH), a major intracellular antioxidant, is a critical determinant of their cellular uptake, distribution, and biological activity. The following table summarizes the non-enzymatic second-order rate constants for the reaction of several common isothiocyanates with GSH.
| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 | Reference |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 | [1] |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 | [1] |
| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 | [1] |
Note: The data presented is for non-enzymatic conjugation with glutathione. The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.[2][3]
The data clearly indicates that benzyl isothiocyanate exhibits the highest reactivity towards glutathione, followed by allyl isothiocyanate and then sulforaphane. This trend in reactivity can be attributed to the electronic and steric properties of the substituent group attached to the isothiocyanate moiety.
Experimental Protocols
The determination of reaction kinetics for isothiocyanates is crucial for understanding their mechanism of action and for the development of structure-activity relationships. The following are detailed methodologies for two common techniques used to monitor the reaction of isothiocyanates with nucleophiles.
Protocol 1: UV-Vis Spectrophotometry for Kinetic Analysis
This method is suitable for monitoring reactions where there is a change in the UV-Vis absorbance spectrum upon the formation of the product. The reaction of an isothiocyanate with a thiol-containing compound, such as N-acetylcysteine (NAC), can be conveniently monitored by following the formation of the dithiocarbamate product, which often has a distinct absorbance maximum.
Materials:
-
Isothiocyanate of interest (e.g., Sulforaphane)
-
N-acetylcysteine (NAC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Anhydrous solvent for stock solutions (e.g., acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the isothiocyanate (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of NAC (e.g., 100 mM) in the phosphate buffer.
-
-
Determination of λmax of the Product:
-
To a cuvette, add the phosphate buffer and a final concentration of the isothiocyanate (e.g., 50 µM) and NAC (e.g., 5 mM) to allow the reaction to go to completion.
-
Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax) of the dithiocarbamate product.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C).
-
In a cuvette, add the phosphate buffer and the NAC solution to achieve the desired final concentration (e.g., 5 mM).
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM). Mix quickly by inverting the cuvette.
-
Immediately start monitoring the absorbance at the predetermined λmax of the product at regular time intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 30 minutes).
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Under pseudo-first-order conditions (with a large excess of NAC), the natural logarithm of (A∞ - At) versus time should yield a straight line, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The pseudo-first-order rate constant (k') can be determined from the slope of this line (slope = -k').
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of NAC.
-
Protocol 2: HPLC for Kinetic Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and highly sensitive technique for monitoring the kinetics of isothiocyanate reactions by separating and quantifying the reactants and products over time.
Materials:
-
Isothiocyanate of interest
-
Nucleophile (e.g., an amino acid or glutathione)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., an acidic solution like 10% formic acid to stop the reaction)
-
HPLC system with a suitable detector (e.g., DAD or MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the reaction buffer and the nucleophile solution at the desired concentrations.
-
Initiate the reaction by adding the isothiocyanate stock solution.
-
-
Time-Point Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Develop a suitable gradient elution method to separate the isothiocyanate, the nucleophile, and the product. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the elution of the compounds using the detector. The identity of the peaks can be confirmed by comparing retention times with standards and by mass spectrometry if available.
-
-
Data Analysis:
-
Integrate the peak areas of the isothiocyanate reactant and/or the product at each time point.
-
Create a calibration curve for the isothiocyanate and/or the product to convert peak areas to concentrations.
-
Plot the concentration of the isothiocyanate versus time.
-
Determine the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order).
-
Signaling Pathways and Reactivity Models
The biological effects of isothiocyanates are largely mediated through their interaction with specific cellular signaling pathways. Furthermore, their reactivity can be understood through logical models that consider their chemical structure.
Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by isothiocyanates.
Caption: A typical experimental workflow for determining the reaction kinetics of isothiocyanates.
Caption: Logical diagram illustrating the key factors that determine the relative reactivity of different isothiocyanates.
Conclusion
The reactivity of isothiocyanates is a key factor in their biological activity and therapeutic potential. This guide has provided a comparative overview of the reaction kinetics of several important isothiocyanates, along with detailed experimental protocols for their characterization. The provided diagrams illustrate the central role of the Keap1-Nrf2 pathway in their mechanism of action and a model for understanding their structure-activity relationships. For researchers and drug development professionals, a thorough understanding of these kinetic parameters is essential for the rational design and development of novel isothiocyanate-based drugs with optimized efficacy and safety profiles.
References
- 1. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Acetyl Isothiocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical compounds like acetyl isothiocyanate is of paramount importance. Adherence to proper disposal protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential safety and logistical information for the responsible management of this compound waste.
This compound is a hazardous chemical requiring careful handling throughout its lifecycle, from use to disposal. It is classified as acutely toxic upon ingestion, dermal contact, and inhalation, and it can cause skin and eye irritation, as well as respiratory sensitization.[1] Therefore, all disposal procedures must be conducted with strict adherence to safety protocols.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its hazards. The following table summarizes key safety information.
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
| Storage Class | 6.1A - Combustible, acutely toxic hazardous materials.[1] |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Eyeshields and faceshields[1]
-
Chemical-resistant gloves[1]
-
A lab coat or other protective clothing
-
Use a type ABEK (EN14387) respirator filter or equivalent.[1]
All handling and disposal preparation should be performed in a well-ventilated chemical fume hood.[2][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves treating it as hazardous waste. Never dispose of this compound down the drain or in regular trash.[4] The following protocol outlines the necessary steps for its safe disposal.
1. Preparation and Segregation:
-
Original Container: Whenever possible, leave the this compound waste in its original container.[4] This ensures it is clearly labeled with all relevant hazard information.
-
No Mixing: Do not mix this compound waste with other chemical waste streams.[4] Mixing can lead to dangerous reactions.
-
Labeling: If transferring to a new waste container, ensure it is properly labeled with the chemical name ("this compound"), the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark), and the date.
2. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5][6]
-
Use non-sparking tools to collect the absorbed material.[2][3][5][7]
-
Place the collected material into a suitable, sealed container for disposal as hazardous waste.[2][3]
-
Ensure the spill area is well-ventilated.[5]
3. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for this compound waste.
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][5] This area should be away from heat, sparks, and open flames.[3][4][5]
-
Secondary Containment: It is best practice to use secondary containment for the waste container to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound = 97.0 GC 13250-46-9 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling Acetyl isothiocyanate
Essential Safety and Handling Guide for Acetyl Isothiocyanate
For researchers, scientists, and drug development professionals, ensuring safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Chemical Identity and Hazards
-
Chemical Name: this compound
-
CAS Number: 13250-46-9
-
Molecular Formula: CH₃CONCS
-
Molecular Weight: 101.13 g/mol [1]
-
Appearance: Liquid[1]
-
Boiling Point: 132-133 °C[1]
-
Density: 1.151 g/mL at 20 °C[1]
Hazard Classifications: [1]
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 3)
-
Acute Toxicity, Inhalation (Category 3)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Respiratory Sensitization (Category 1)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][4] A face shield is also recommended.[1] |
| Skin | Chemical Resistant Gloves & Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3][4] Flame retardant antistatic protective clothing is advised.[5] |
| Respiratory | Respirator with appropriate filter | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[2][4] A type ABEK (EN14387) respirator filter is specified for this compound.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is necessary to ensure safety.
-
Preparation:
-
Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3]
-
Work within a certified chemical fume hood with proper ventilation.[3][6]
-
Gather all necessary PPE as outlined in the table above and inspect for integrity.
-
Have spill cleanup materials (e.g., inert absorbent material like vermiculite or sand) readily available.[3]
-
-
Handling:
-
Post-Handling:
Emergency and Disposal Plan
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7] |
Spill Response
-
Evacuate the area and eliminate all ignition sources.[3]
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3]
-
Collect the absorbed material into a suitable, labeled container for disposal.[3]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound ≥97.0% (GC) | 13250-46-9 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
